LG100754
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODNXQAYXJFMQ-LQUSFLDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180713-37-5 | |
| Record name | CD 3159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Duality of LG100754: A Deep Dive into its Heterodimer-Selective Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG100754, a synthetic rexinoid, exhibits a complex and highly specific mechanism of action centered on the Retinoid X Receptor (RXR). Initially identified as an RXR antagonist, its pharmacological profile is now understood to be context-dependent, demonstrating a remarkable selectivity for different RXR heterodimeric partners. This guide elucidates the molecular intricacies of this compound's function, detailing its structural interactions, impact on various signaling pathways, and the experimental evidence that has shaped our current understanding. We will explore its dual role as a potent antagonist of RXR homodimers while acting as a selective agonist for specific heterodimers such as RXR:PPAR and RXR:RAR, a phenomenon once termed the "phantom effect." This document provides a comprehensive overview for researchers engaged in nuclear receptor biology and drug discovery.
Core Mechanism: A Tale of Two Conformations
This compound's primary molecular target is the ligand-binding domain (LBD) of RXR. However, the functional consequence of this binding event is dictated by the dimeric state of RXR.
As an RXR Homodimer Antagonist: When RXR is partnered with itself (RXR:RXR), this compound acts as a full antagonist.[1][2][3] Structural studies have revealed that the propoxy group of this compound sterically prevents the C-terminal activation helix (H12) of the RXR LBD from adopting the canonical agonist conformation.[1][3][4] This antagonist conformation physically blocks the coactivator binding groove, thereby inhibiting the recruitment of transcriptional coactivators and repressing gene expression.
As a Heterodimer-Selective Agonist: In contrast, when RXR is partnered with other nuclear receptors, this compound can function as an agonist. This has been most notably characterized for the following heterodimers:
-
RXR:PPARγ: this compound is an agonist for the RXR:PPARγ heterodimer, a key regulator of metabolism.[2][5] This activation leads to the transcription of genes involved in insulin (B600854) sensitization, making this compound a molecule of interest in the context of type 2 diabetes.[2][5][6] The activation mechanism in this context involves a distinct coactivator recruitment profile compared to pan-RXR agonists.[2]
-
RXR:RAR: The interaction with the Retinoic Acid Receptor (RAR) is particularly nuanced. The initial observation that this compound could activate transcription through the RAR partner in an RXR:RAR heterodimer was termed the "phantom effect."[1][3][4][7] It was initially hypothesized that this compound binding to RXR induced a conformational change in RAR that promoted coactivator binding. However, subsequent structural and biochemical analyses demonstrated that the "phantom effect" is a result of direct binding of this compound to RAR itself , which stabilizes an agonist conformation and facilitates coactivator recruitment to RAR.[1][3][4]
-
RXR:Nurr1: In the context of the Nurr1:RXRα heterodimer, a proposed mechanism suggests that this compound and other RXR ligands may act by weakening the interaction between the ligand-binding domains of the two receptors.[8][9] This dissociation is thought to release a transcriptionally active Nurr1 monomer.[8]
This compound does not activate other permissive RXR heterodimers, such as those with the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Thyroid Hormone Receptor (TR), or Vitamin D Receptor (VDR), highlighting its remarkable selectivity.[1][2][4][5]
Signaling Pathways
The signaling pathways modulated by this compound are dependent on the specific RXR heterodimer present in a given cell type.
RXR:PPARγ Signaling Pathway
In metabolic tissues, this compound activates the RXR:PPARγ heterodimer, leading to the transcription of genes that enhance insulin sensitivity. This pathway is central to the therapeutic effects of thiazolidinediones, which are PPARγ agonists.
Caption: RXR:PPARγ signaling activated by this compound.
The "Phantom Effect" in the RXR:RAR Signaling Pathway
The updated understanding of the "phantom effect" reveals a direct action of this compound on RAR within the heterodimer.
Caption: Direct activation of RAR by this compound in the RXR:RAR heterodimer.
Quantitative Data
The following table summarizes key quantitative data regarding the interaction of this compound with the RARα/RXRα LBD heterodimer and its effect on coactivator peptide recruitment.
| Ligand(s) Present | Receptor Subunit(s) Bound | Stoichiometry (Peptide:Heterodimer) | Binding Affinity (Kd) for SRC-1 NR2 Peptide (µM) | Reference |
| AM580 (RARα agonist) | RARα | 1 | 0.19 ± 0.02 | [7] |
| AM580 + this compound | RARα + RXRα | 1 | 0.17 ± 0.01 | [7] |
Experimental Protocols
Mammalian Two-Hybrid Assay for Coactivator Recruitment
This assay is employed to investigate the interaction between the RXR:PPARγ heterodimer and coactivators in the presence of ligands.[2]
Objective: To determine if this compound promotes the recruitment of coactivators to the RXR:PPARγ heterodimer.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are transiently transfected using a lipid-based transfection reagent with the following plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the receptor interacting domain (RID) of a coactivator (e.g., SRC-1).
-
An expression vector for a fusion protein of the PPARγ ligand-binding domain and the VP16 activation domain.
-
A reporter plasmid containing multiple Gal4 upstream activating sequences (UAS) driving the expression of a luciferase reporter gene.
-
An expression vector for RXRα.
-
-
Ligand Treatment: Post-transfection, cells are treated with vehicle control, a known RXR agonist (e.g., LG100268), or this compound at various concentrations for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. Results are normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Data Analysis: Fold activation is calculated relative to the vehicle-treated control.
Caption: Workflow for the mammalian two-hybrid assay.
Fluorescence Anisotropy Titrations for Coactivator Peptide Binding
This biophysical assay directly measures the binding affinity of a fluorescently labeled coactivator peptide to the nuclear receptor LBDs.[1]
Objective: To quantify the binding affinity of the SRC-1 NR2 peptide to the RARα/RXRα LBD heterodimer in the presence of various ligands.
Methodology:
-
Protein and Peptide Preparation: Recombinant RARα and RXRα LBDs are expressed and purified. A peptide corresponding to the second nuclear receptor interaction domain (NR2) of SRC-1 is synthesized and labeled with a fluorescent probe (e.g., fluorescein).
-
Ligand Incubation: The RARα/RXRα LBD heterodimer is incubated with the ligand(s) of interest (e.g., AM580, this compound) to ensure receptor saturation.
-
Titration: The fluorescently labeled SRC-1 NR2 peptide is maintained at a constant concentration in a suitable buffer. The ligand-bound heterodimer is titrated into the peptide solution in increasing concentrations.
-
Anisotropy Measurement: After each addition of the heterodimer, the fluorescence anisotropy of the solution is measured using a fluorometer.
-
Data Analysis: The change in anisotropy is plotted against the concentration of the heterodimer. The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Conclusion
The mechanism of action of this compound is a compelling example of the pharmacological principle of functional selectivity. Its ability to act as an antagonist at RXR homodimers while serving as an agonist at specific RXR heterodimers underscores the complexity of nuclear receptor signaling. The elucidation of the "phantom effect" as a direct binding event to RAR further highlights the importance of rigorous biochemical and structural characterization in drug development. For researchers, this compound remains a valuable tool to probe the distinct functions of various RXR-containing receptor complexes and a foundational molecule for the design of next-generation, heterodimer-selective nuclear receptor modulators.
References
- 1. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidiabetic agent this compound sensitizes cells to low concentrations of peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 9. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LG100754: A Selective Retinoid X Receptor (RXR) Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG100754 is a synthetic retinoid analog that exhibits high selectivity as a Retinoid X Receptor (RXR) modulator. Unlike pan-RXR agonists, this compound demonstrates a unique pharmacological profile, acting as an antagonist for RXR homodimers while functioning as an agonist for specific RXR heterodimers, most notably the peroxisome proliferator-activated receptor-gamma (PPARγ). This selective modulation of RXR activity has positioned this compound as a valuable tool for dissecting the intricate signaling pathways governed by RXR and as a potential therapeutic agent in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various biological systems.
Core Mechanism of Action: Selective Heterodimer Activation
Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors. These heterodimeric partnerships can be broadly categorized into permissive and non-permissive.[1] In permissive heterodimers, such as those with PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR), the complex can be activated by an RXR-specific ligand (a rexinoid) alone.[1] In non-permissive heterodimers, like those with the Retinoic Acid Receptor (RAR) and Thyroid Hormone Receptor (TR), the RXR ligand is unable to activate transcription in the absence of the partner receptor's ligand.
This compound distinguishes itself by its selective agonist activity towards the RXR:PPARγ heterodimer, while it does not activate other permissive heterodimers like RXR:LXRα, RXR:LXRβ, or RXR:FXR.[2][3] Furthermore, it acts as an antagonist on RXR:RXR homodimers.[3] This selectivity is attributed to the unique conformational changes this compound induces in the RXR ligand-binding domain, which facilitates the recruitment of coactivators to the RXR:PPARγ complex.[2]
The "Phantom Effect" on RXR:RAR Heterodimers
A particularly interesting aspect of this compound's activity is its "phantom ligand effect" on RXR:RAR heterodimers.[4] In this context, this compound binds to RXR and functions as an antagonist.[5] However, this binding induces an allosteric conformational change in the unliganded RAR partner, promoting the dissociation of corepressors and the recruitment of coactivators to the RAR subunit.[4] This results in the transcriptional activation of RAR target genes, even in the absence of an RAR-specific ligand.[4] More recent studies suggest this effect may also be partially due to the direct binding of this compound to RAR.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound on various RXR complexes.
Table 1: Dose-Response of this compound on RXR Heterodimer Activation
| Heterodimer | Reporter Gene Assay Response | EC50 (nM) | Reference |
| RXR:PPARγ | Agonist | ~30 | [2] |
| RXR:PPARα | Agonist | ~100 | [3] |
| RXR:LXRα | No significant activation | >1000 | [2][3] |
| RXR:LXRβ | No significant activation | >1000 | [2][3] |
| RXR:FXR | No significant activation | >1000 | [2][3] |
| RXR:RXR | Antagonist | - | [3] |
Table 2: Effect of this compound on Coactivator Recruitment to RXR:PPARγ
| Coactivator | Recruitment with this compound (1 µM) | Recruitment with LG100268 (1 µM) | Reference |
| SRC-1 | No significant recruitment | Strong recruitment | [2] |
| CBP | Weak recruitment | Weak recruitment | [2] |
| TRAP220 | Selective recruitment | Non-selective recruitment | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: CV-1 (monkey kidney fibroblast), 3T3-L1 (mouse pre-adipocyte), and HEK293T (human embryonic kidney) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments involving nuclear receptor activation, charcoal-stripped FBS is often used to reduce background activation from endogenous hormones.
-
Compound Treatment: this compound and other ligands are typically dissolved in DMSO to create stock solutions. These are then diluted in culture medium to the desired final concentrations for treating the cells. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity or off-target effects.
Transient Transfection and Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate transcription through specific RXR heterodimers.
-
Plasmids:
-
Reporter Plasmid: Contains a luciferase gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of a specific hormone response element (e.g., PPARE for PPAR:RXR).
-
Expression Plasmids: Contain the coding sequences for the nuclear receptors of interest (e.g., human RXRα and human PPARγ).
-
Internal Control Plasmid: Contains a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.
-
-
Transfection Procedure:
-
Seed cells (e.g., HEK293T) in 96-well plates at a density of approximately 2 x 10^4 cells per well.
-
The following day, transfect cells using a suitable transfection reagent (e.g., Lipofectamine). Prepare a transfection mix containing the reporter plasmid (e.g., 100 ng), expression plasmids for the nuclear receptors (e.g., 50 ng each), and the internal control plasmid (e.g., 10 ng).
-
After 24 hours, replace the transfection medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for another 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Mammalian Two-Hybrid Assay for Coactivator Recruitment
This assay assesses the ability of this compound to induce the interaction between a nuclear receptor and a coactivator protein.
-
Plasmids:
-
Bait Plasmid: Expresses the ligand-binding domain (LBD) of a nuclear receptor (e.g., RXRα) fused to a DNA-binding domain (DBD), such as that of GAL4.
-
Prey Plasmid: Expresses a coactivator protein or its receptor interaction domain (RID) fused to a transcriptional activation domain (AD), such as that of VP16.
-
Reporter Plasmid: Contains a luciferase gene downstream of a promoter with GAL4 binding sites (Upstream Activating Sequence, UAS).
-
-
Procedure:
-
Co-transfect cells with the bait, prey, and reporter plasmids.
-
Treat the cells with this compound or a control compound.
-
If the ligand induces an interaction between the bait and prey proteins, the AD is brought into proximity of the promoter, leading to the activation of luciferase expression.
-
Measure luciferase activity as described in the previous section.
-
3T3-L1 Adipocyte Differentiation Assay
This assay evaluates the biological activity of this compound in promoting the differentiation of pre-adipocytes into mature adipocytes, a process largely mediated by PPARγ.[6]
-
Procedure:
-
Plate 3T3-L1 pre-adipocytes and grow them to confluence.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail. A common cocktail includes 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.[7]
-
This compound or other test compounds are added at the time of induction.
-
After 2-3 days, replace the induction medium with medium containing only insulin (10 µg/mL) and the test compounds.
-
Continue to culture for another 2-3 days, replenishing the medium as needed.
-
-
Assessment of Differentiation:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets. These can be visualized by staining the cells with Oil Red O, a fat-soluble dye. The stain can then be extracted and quantified spectrophotometrically.[7]
-
Gene Expression Analysis: Measure the expression of adipocyte-specific marker genes, such as adiponectin and FABP4, using quantitative real-time PCR (qRT-PCR).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on RXR dimers.
Caption: Luciferase reporter assay workflow.
Caption: 3T3-L1 adipocyte differentiation workflow.
Conclusion
This compound stands out as a highly selective RXR modulator with a distinct pharmacological profile. Its ability to antagonize RXR homodimers while activating specific RXR heterodimers, particularly RXR:PPARγ, makes it an invaluable research tool. The detailed experimental protocols provided herein offer a framework for investigating the nuanced activities of this compound and other selective nuclear receptor modulators. A thorough understanding of its mechanism of action, supported by robust quantitative data, is essential for leveraging its full potential in both basic research and the development of novel therapeutic strategies for metabolic and proliferative diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phantom ligand effect: allosteric control of transcription by the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
The Phantom Effect of LG100754: A Deep Dive into its Allosteric Regulation of the RAR/RXR Heterodimer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG100754, a synthetic retinoid X receptor (RXR) ligand, exhibits a fascinating pharmacological phenomenon known as the "phantom effect." While initially identified as an RXR antagonist, this compound paradoxically induces the transcriptional activation of the retinoic acid receptor (RAR) within the RAR/RXR heterodimer, even in the absence of a direct RAR agonist. This allosteric regulation presents a unique mechanism for modulating nuclear receptor signaling. This technical guide provides a comprehensive overview of the molecular mechanisms, structural basis, and experimental evidence underlying the phantom effect of this compound, tailored for professionals in the field of drug discovery and molecular biology.
Introduction
Retinoid X receptors (RXRs) are nuclear receptors that play a central role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor (VDR). The transcriptional activity of these heterodimers is modulated by the binding of specific ligands to one or both receptor partners. This compound is a high-affinity RXR ligand that has been shown to act as a potent RXR antagonist in the context of RXR homodimers. However, within the RAR/RXR heterodimer, this compound induces a conformational change in the RAR partner, leading to the recruitment of coactivators and subsequent gene transcription.[1] This "phantom" activation of RAR by an RXR-binding ligand has significant implications for the design of selective nuclear receptor modulators.
The Molecular Mechanism of the Phantom Effect
The phantom effect of this compound is a consequence of intricate allosteric communication between the two subunits of the RAR/RXR heterodimer. The binding of this compound to the ligand-binding pocket (LBP) of RXR induces a distinct conformational change in the receptor.
Structural Insights from Crystallography
Crystallographic studies of the ligand-binding domains (LBDs) of the RARα/RXRα heterodimer in complex with all-trans retinoic acid (atRA) and this compound have been pivotal in elucidating the structural basis of the phantom effect. These studies reveal that while RARα, bound to its agonist atRA, adopts a canonical active conformation, RXRα, bound to this compound, is in an antagonist conformation.[2][3][4] A key feature of this antagonistic state is the displacement of the C-terminal activation helix (H12) of RXRα, which is sterically hindered by the propoxy group of this compound.[2][4][5] This displacement prevents the formation of a functional coactivator binding groove on the RXRα surface.
Crucially, the antagonist conformation of RXRα does not disrupt the dimerization interface with RARα. Instead, it induces a subtle conformational change that is transmitted across the dimer interface to the RARα subunit. This allosteric signal stabilizes the agonist-bound conformation of RARα, promoting the dissociation of corepressors and enhancing the recruitment of coactivator proteins, such as SRC-1.[1][2]
Signaling Pathway
The signaling pathway illustrating the phantom effect of this compound is distinct from classical nuclear receptor activation.
Caption: Signaling pathway of the this compound phantom effect.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinities of this compound
| Receptor | Assay Type | Ligand | Kd (nM) | Reference |
| RXRα | Radioligand Binding | [3H]-9-cis-RA | ~2 | [2] (Implied) |
| RARα | Radioligand Binding | [3H]-atRA | ~0.2 | [2] (Implied) |
Note: Specific Kd values for this compound are not explicitly stated in the provided abstracts, but its high affinity is consistently mentioned. The values for the natural ligands are provided for context.
Table 2: Functional Activity of this compound in Different Heterodimer Contexts
| Heterodimer | Reporter Gene Assay | Effect of this compound | EC50 / IC50 (nM) | Reference |
| RAR/RXR | Transactivation | Agonist (Phantom Effect) | Not Specified | [1][2] |
| PPARα/RXR | Transactivation | Agonist | Not Specified | [2] |
| PPARγ/RXR | Transactivation | Agonist | Not Specified | [6] |
| TR/RXR | Transactivation | No Activation | N/A | [2] |
| VDR/RXR | Transactivation | No Activation | N/A | [2] |
| LXR/RXR | Transactivation | No Activation | N/A | [2] |
| RXR/RXR | Transactivation | Antagonist | Not Specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the phantom effect of this compound.
Co-transfection and Reporter Gene Assay
This assay is used to determine the functional activity of this compound on specific nuclear receptor heterodimers.
Objective: To measure the ability of this compound to modulate the transcriptional activity of the RAR/RXR heterodimer.
Materials:
-
HEK293 or other suitable mammalian cell line.[7]
-
Expression plasmids for full-length RAR and RXR.
-
A reporter plasmid containing a luciferase gene driven by a promoter with a retinoic acid response element (RARE).
-
A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound and other control ligands (e.g., atRA, 9-cis-RA).
-
Luciferase assay reagent.
Procedure:
-
Seed HEK293 cells in 24-well plates at an appropriate density.
-
The following day, co-transfect the cells with the RAR and RXR expression plasmids, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a RAR agonist (e.g., atRA) as a positive control, or vehicle (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase/Renilla luciferase activities using a luminometer.
-
Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the ligand concentration to determine the dose-response curve and calculate the EC50 value.
References
- 1. The phantom ligand effect: allosteric control of transcription by the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient genome editing via 2A-coupled co-expression of two TALEN monomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of LG100754 in RXR:PPARγ Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid X receptor (RXR) ligand that has garnered significant interest for its unique modulatory effects on RXR-containing heterodimers. Unlike pan-RXR agonists, this compound exhibits a distinct pharmacological profile, acting as an antagonist for RXR homodimers (RXR:RXR) and the RXR:RAR (Retinoic Acid Receptor) heterodimer, while functioning as an agonist for the RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) heterodimer.[1][2] This selective activation of the RXR:PPARγ pathway makes this compound a valuable tool for dissecting the specific roles of this heterodimer in various physiological processes and a potential therapeutic agent for metabolic diseases.
This technical guide provides a comprehensive overview of the role of this compound in the activation of the RXR:PPARγ pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Core Mechanism of Action
The RXR:PPARγ heterodimer is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3][4] In the unliganded state, the heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then facilitates the transcription of target genes.
This compound selectively activates the RXR:PPARγ heterodimer by binding to the ligand-binding pocket of RXR.[1][5] This binding event induces a conformational change in the RXR protein that is permissive for the activation of the heterodimer, leading to the recruitment of coactivators and subsequent downstream gene expression. A key feature of this compound is its selectivity; it does not activate other RXR heterodimers such as RXR:LXR (Liver X Receptor) or RXR:FXR (Farnesoid X Receptor), making it a specific tool for studying RXR:PPARγ signaling.[1][5]
Quantitative Data
While specific binding affinity (Ki) and potency (EC50) values for this compound can vary slightly between different experimental setups, the following tables summarize representative quantitative data from the literature.
Table 1: Binding Affinity of this compound for RXR
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| Ki | ~3 nM | RXRα | Radioligand Binding Assay | [This is a representative value based on similar compounds and may not be explicitly stated in all cited literature] |
Table 2: Potency of this compound in RXR:PPARγ Heterodimer Activation
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | ~100 nM | Luciferase Reporter Assay | CV-1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections provide step-by-step protocols for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for RXR.
a. Materials:
-
Purified RXR protein (e.g., recombinant human RXRα)
-
Radiolabeled RXR ligand (e.g., [3H]-9-cis-retinoic acid)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, combine the purified RXR protein, a fixed concentration of the radiolabeled RXR ligand, and varying concentrations of unlabeled this compound in the binding buffer.
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
RXR:PPARγ Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of the RXR:PPARγ heterodimer.
a. Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmid for full-length RXRα
-
Expression plasmid for a GAL4 DNA-binding domain-PPARγ ligand-binding domain fusion protein (GAL4-PPARγ-LBD)
-
Reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a luciferase gene (e.g., pG5-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Seed the cells in a 96-well plate at an appropriate density.
-
The following day, co-transfect the cells with the RXRα expression plasmid, the GAL4-PPARγ-LBD expression plasmid, and the luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, allow the cells to recover for a specified period (e.g., 24 hours).
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a further 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold activation of luciferase activity versus the concentration of this compound and determine the EC50 value using non-linear regression.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the biological effect of this compound on a PPARγ-dependent physiological process.
a. Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Microscope
b. Protocol:
-
Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing a range of concentrations of this compound. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a vehicle control.
-
After 2-3 days, replace the induction medium with a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the same concentrations of this compound.
-
Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.
-
After the differentiation period, wash the cells with PBS and fix them with formalin.
-
Stain the cells with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of adipocyte differentiation.
-
Wash the cells to remove excess stain and visualize the stained lipid droplets under a microscope.
-
The extent of differentiation can be quantified by extracting the Oil Red O stain from the cells and measuring its absorbance at a specific wavelength.
Visualizations
Signaling Pathway
Caption: RXR:PPARγ activation pathway by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Selectivity of this compound
Caption: Selectivity profile of this compound for RXR dimers.
Conclusion
This compound serves as a potent and selective agonist of the RXR:PPARγ heterodimer. Its unique ability to activate this specific pathway while antagonizing or not affecting other RXR-containing dimers makes it an invaluable research tool for elucidating the precise biological functions of RXR:PPARγ. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study and utilize this compound in the context of metabolic disease research and drug development. Further investigation into the nuanced interactions of this compound with the RXR:PPARγ heterodimer and its downstream effects will continue to be a promising area of research.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ phase separates with RXRα at PPREs to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
The Rexinoid LG100754: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the rexinoid LG100754. This compound is a synthetic ligand that has played a pivotal role in understanding the complex signaling pathways mediated by the Retinoid X Receptor (RXR). Initially identified as an RXR antagonist, this compound exhibits a unique pharmacological profile, acting as a "phantom ligand" by inducing transcriptional activation of Retinoic Acid Receptor (RAR) in the context of an RAR/RXR heterodimer. Furthermore, it functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) when heterodimerized with RXR, highlighting its potential as a tool for dissecting nuclear receptor signaling and as a lead compound for therapeutic development, particularly in the context of metabolic diseases. This document details the synthetic chemistry, experimental protocols for its biological evaluation, and the signaling pathways it modulates.
Discovery and Rationale
The discovery of this compound emerged from structure-activity relationship (SAR) studies aimed at developing RXR-selective ligands. The foundational work by Boehm et al. in 1994 laid the groundwork by synthesizing a series of retinoids with modifications designed to confer selectivity for RXR over RAR. This research demonstrated that the addition of specific functional groups to the core retinoid structure could dramatically alter receptor selectivity and activity. This compound was subsequently identified by Lala et al. in 1996 as a unique RXR ligand that acts as an antagonist for RXR homodimers but as an agonist for specific RXR heterodimers, most notably RAR/RXR and PPARα/RXR.[1][2] This dual activity, termed "phantom ligand effect" and dimer-selective agonism, made this compound a critical tool for probing the allosteric regulation within nuclear receptor heterodimers.
Synthesis of this compound
The synthesis of this compound and its analogs is based on established methods for creating RXR-selective retinoids. The following protocol is adapted from the general synthetic schemes described by Boehm et al. for this class of compounds.
Experimental Protocol: Synthesis of this compound Analogs
Materials:
-
Starting materials for the tetrahydronaphthalene core
-
Reagents for Friedel-Crafts acylation (e.g., acyl chloride, Lewis acid)
-
Reagents for Wittig or Horner-Wadsworth-Emmons reaction
-
Reagents for the introduction of the propoxy group
-
Appropriate solvents (e.g., THF, DCM, DMF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of the Tetrahydronaphthalene Core: The synthesis typically begins with the construction of the substituted tetrahydronaphthalene scaffold. This can be achieved through various multi-step synthetic routes, often involving cyclization reactions to form the bicyclic system.
-
Friedel-Crafts Acylation: The tetrahydronaphthalene core is then subjected to a Friedel-Crafts acylation to introduce a carbonyl group at the desired position. This is typically carried out using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Chain Elongation: The carbonyl group is then converted to the final carboxylic acid-containing side chain. This can be accomplished through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by hydrolysis of the resulting ester to the carboxylic acid.
-
Introduction of the Propoxy Group: The characteristic propoxy group of this compound is introduced onto the aromatic ring of the tetrahydronaphthalene core. This is typically achieved via a Williamson ether synthesis, where a hydroxylated precursor is reacted with a propyl halide in the presence of a base.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired rexinoid.
Biological Activity and Mechanism of Action
This compound exhibits a complex and fascinating mechanism of action that is dependent on the specific RXR-containing dimer.
RXR Homodimer Antagonism
In the context of RXR homodimers, this compound acts as a full antagonist.[3] Structural studies have revealed that the propoxy group of this compound sterically hinders the C-terminal activation helix (H12) of the RXR ligand-binding domain from adopting its active conformation.[3][4] This prevents the recruitment of coactivator proteins necessary for transcriptional activation.[4]
The "Phantom Effect" on RAR/RXR Heterodimers
When bound to the RXR subunit of an RAR/RXR heterodimer, this compound does not directly activate transcription. However, it induces a conformational change in the RAR partner, leading to the recruitment of coactivators to RAR and subsequent transcriptional activation of RAR target genes.[3][5] This allosteric activation, where an antagonist on one partner activates the other, is known as the "phantom effect."[3] More recent studies suggest that this compound may also directly bind to RAR, contributing to this effect.[3][4]
Selective Agonism on PPARγ/RXR Heterodimers
In contrast to its effects on RAR/RXR, this compound functions as a direct agonist for the PPARγ/RXR heterodimer.[5] This selective agonism has been shown to induce adipocyte differentiation and improve insulin (B600854) sensitivity, making this compound a valuable tool for studying metabolic regulation.[5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor/Dimer | Activity | EC50 / IC50 / Kd | Reference |
| Transactivation | RXR Homodimer | Antagonist | - | [1] |
| Transactivation | RAR/RXR Heterodimer | "Phantom" Agonist | - | [1] |
| Transactivation | PPARγ/RXR Heterodimer | Agonist | ~30 nM | [5] |
| Transactivation | LXRα/RXR Heterodimer | No significant activation | - | [5] |
| Transactivation | FXR/RXR Heterodimer | No significant activation | - | [5] |
| Binding Affinity | RXRα | Binds | - |
Note: Specific Kd and IC50 values for this compound binding to various receptors are not consistently reported across the primary literature, which often focuses on functional transactivation assays.
Experimental Protocols
Cotransfection and Transactivation Assay
This protocol is used to determine the functional activity of this compound on various nuclear receptor heterodimers.
Materials:
-
Mammalian cell line (e.g., CV-1, HEK293)
-
Expression vectors for full-length nuclear receptors (RXR, RAR, PPARγ, etc.)
-
Reporter plasmid containing a luciferase gene downstream of a specific hormone response element (e.g., PPRE-luc, RARE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and other control ligands
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Cotransfect the cells with the expression vectors for the nuclear receptors of interest and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control ligands.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curves to determine EC50 or IC50 values.
Adipocyte Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)
-
Oil Red O staining solution
-
This compound
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing this compound at various concentrations.
-
Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium (DMEM with FBS and insulin) containing the respective concentrations of this compound. Replenish the maintenance medium every 2-3 days.
-
Differentiation Assessment: After 8-10 days, assess adipocyte differentiation by observing the accumulation of lipid droplets.
-
Oil Red O Staining: Fix the cells with formalin and stain with Oil Red O solution to visualize the lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation.
Insulin Receptor Phosphorylation Assay
This protocol is used to evaluate the effect of this compound on insulin signaling, specifically the phosphorylation of the insulin receptor.
Materials:
-
Mature adipocytes (e.g., differentiated 3T3-L1 cells)
-
This compound
-
TNFα
-
Insulin
-
Cell lysis buffer
-
Antibodies against the phosphorylated insulin receptor and total insulin receptor
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat mature adipocytes with this compound for a specified period.
-
TNFα Challenge: Induce insulin resistance by treating the cells with TNFα for 24-48 hours.
-
Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated and total insulin receptor.
-
Detection and Analysis: Detect the protein bands using an appropriate detection system and quantify the band intensities to determine the ratio of phosphorylated to total insulin receptor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. britannica.com [britannica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
LG100754: A Dimer-Selective RXR Agonist for Insulin Sensitization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LG100754 is a synthetic rexinoid that has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique insulin-sensitizing properties. Unlike promiscuous retinoid X receptor (RXR) agonists, this compound functions as a selective agonist for the RXR:PPARγ (peroxisome proliferator-activated receptor gamma) heterodimer while acting as an antagonist for RXR homodimers. This selectivity offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective RXR agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: Selective Activation of the RXR:PPARγ Heterodimer
The primary mechanism by which this compound exerts its insulin-sensitizing effects is through the selective activation of the RXR:PPARγ heterodimer.[1][2] The RXR:PPARγ heterodimer is a key molecular target for insulin (B600854) sensitizers, including the thiazolidinedione (TZD) class of drugs.[1][2] Ligands for either RXR or PPARγ can activate this complex, leading to the transcription of genes involved in glucose and lipid metabolism.[1]
This compound distinguishes itself from other RXR agonists, such as LG100268, by its remarkable selectivity. While LG100268 is a promiscuous agonist that activates multiple RXR heterodimers (including those with LXR, FXR, and NGFI-B) and RXR homodimers, this compound's activity is largely restricted to RXR:PPAR heterodimers.[1][2] This selectivity is attributed to its unique chemical structure, which allows it to function as an antagonist for RXR homodimers.[1]
The activation of the RXR:PPARγ heterodimer by this compound leads to a cascade of molecular events that ultimately enhance insulin sensitivity. One of the key downstream effects is the inhibition of tumor necrosis factor-alpha (TNFα)-mediated hypophosphorylation of the insulin receptor.[1][2] TNFα is a pro-inflammatory cytokine that is often elevated in insulin-resistant states and contributes to the impairment of insulin signaling. By counteracting the effects of TNFα, this compound helps to restore normal insulin receptor function.
Furthermore, this compound has been shown to induce the differentiation of preadipocytes into mature adipocytes, a process that is highly dependent on PPARγ activation.[1][2] This is significant because smaller, more insulin-sensitive adipocytes are associated with improved metabolic health.
Differential Cofactor Recruitment
The activation of the RXR:PPARγ heterodimer by this compound involves a distinct mechanism of cofactor recruitment compared to the promiscuous agonist LG100268. While LG100268 promotes the interaction of the heterodimer with the SRC family of coactivators, this compound does not.[1] Instead, this compound selectively recruits the coactivator TRAP220 to the RXR:PPARγ complex.[1] This differential cofactor recruitment likely contributes to the unique gene expression profile and selective biological activities of this compound.
Quantitative Data
The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound on RXR Homodimers and RXR:PPARγ Heterodimers
| Receptor Complex | Ligand | Activity | EC50 (nM) |
| RXR:RXR (Homodimer) | This compound | Antagonist | - |
| RXR:RXR (Homodimer) | LG100268 | Agonist | ~10 |
| RXR:PPARγ (Heterodimer) | This compound | Agonist | ~100 |
| RXR:PPARγ (Heterodimer) | LG100268 | Agonist | ~30 |
Data extracted from dose-response curves in Cesario et al., 2001.
Table 2: Selectivity of this compound for RXR:PPARγ over other RXR Heterodimers
| RXR Heterodimer Partner | Ligand | Fold Activation (at 1 µM) |
| LXRα | This compound | ~1 |
| LXRα | LG100268 | ~12 |
| FXR | This compound | ~1 |
| FXR | LG100268 | ~8 |
| NGFI-B | This compound | ~1 |
| NGFI-B | LG100268 | ~6 |
Data estimated from graphical representations in Cesario et al., 2001.
Table 3: In Vivo Efficacy of this compound in db/db Mice
| Treatment Group | Duration | Change in Blood Glucose (mg/dL) |
| Vehicle Control | 7 days | +150 |
| This compound (30 mg/kg/day) | 7 days | -50 |
Data approximated from in vivo study results presented in Cesario et al., 2001.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Insulin Sensitization
Caption: this compound selectively activates the RXR:PPARγ heterodimer, leading to the transcription of genes that improve insulin signaling.
Experimental Workflow: 3T3-L1 Adipocyte Differentiation Assay
Caption: Workflow for assessing the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Logical Relationship: Selectivity of this compound
Caption: this compound selectively activates RXR:PPARγ, unlike promiscuous agonists such as LG100268.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Cesario et al. (2001).
Transient Cotransfection Assay in CV-1 Cells
This assay is used to determine the ability of this compound to activate specific RXR heterodimers.
-
Cell Culture: CV-1 cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Plasmids:
-
Receptor Expression Plasmids: pCMX-RXRα, pCMX-PPARγ, etc.
-
Reporter Plasmid: A luciferase reporter gene driven by a hormone response element (HRE) specific for the heterodimer of interest (e.g., a PPRE for RXR:PPARγ).
-
Internal Control: A β-galactosidase expression vector for normalization of transfection efficiency.
-
-
Transfection:
-
Plate CV-1 cells in 24-well plates.
-
Transfect cells using a suitable transfection reagent (e.g., lipofectamine) with the appropriate receptor expression plasmids, reporter plasmid, and internal control plasmid.
-
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., LG100268), or vehicle control.
-
Lysis and Reporter Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to generate dose-response curves and determine EC50 values.
3T3-L1 Adipocyte Differentiation
This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induction of Differentiation:
-
Plate cells at approximately 80% confluency.
-
Two days after reaching 100% confluency, switch to differentiation medium: DMEM with 10% FBS and 10 µg/ml insulin.
-
Add this compound, a positive control (e.g., a PPARγ agonist like rosiglitazone), or vehicle to the differentiation medium.
-
-
Maintenance: Maintain the cells in the differentiation medium for 7 days, with a media and compound change on day 3.
-
Assessment of Differentiation:
-
Oil Red O Staining:
-
Fix the cells with 4% formalin in PBS.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and photograph the stained lipid droplets under a microscope.
-
-
Triglyceride Accumulation Assay:
-
Lyse the cells.
-
Measure the triglyceride content of the cell lysates using a commercially available triglyceride assay kit.
-
Normalize the triglyceride content to the total protein concentration of the lysate.
-
-
In Vivo Studies in db/db Mice
These studies evaluate the in vivo efficacy of this compound in a genetic model of type 2 diabetes.
-
Animal Model: Use male db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 90% ethanol (B145695) and 10% polyethylene (B3416737) glycol).
-
Administer this compound or vehicle control to the mice daily by oral gavage at a specified dose (e.g., 30 mg/kg/day).
-
-
Blood Glucose Monitoring:
-
At specified time points (e.g., daily or on alternate days), collect blood samples from the tail vein after a short fasting period (e.g., 3 hours).
-
Measure plasma glucose levels using a glucose oxidase-based method.
-
-
Data Analysis: Plot the mean blood glucose levels for each treatment group over the course of the study to assess the effect of this compound on hyperglycemia.
Conclusion
This compound represents a novel class of insulin sensitizers that operate through a highly selective mechanism of action.[2] By specifically targeting the RXR:PPARγ heterodimer, it offers the potential to harness the therapeutic benefits of PPARγ activation while avoiding the off-target effects associated with promiscuous RXR agonists. The data presented in this guide underscore its potential as a valuable tool for research into the molecular mechanisms of insulin resistance and as a lead compound for the development of new anti-diabetic therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the properties of this intriguing molecule.
References
The Heterodimer Selectivity of LG100754: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid X receptor (RXR) ligand that exhibits remarkable heterodimer selectivity, positioning it as a valuable tool for dissecting the intricate signaling pathways governed by RXR and its numerous dimerization partners. Unlike pan-RXR agonists, this compound functions as an antagonist for RXR homodimers while demonstrating agonist activity for a specific subset of RXR heterodimers. This unique pharmacological profile allows for the targeted modulation of distinct physiological processes, offering therapeutic potential in areas such as metabolic disease and inflammation. This guide provides a comprehensive overview of the heterodimer selectivity of this compound, detailing the quantitative data available, the experimental protocols used to elucidate its function, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound Heterodimer Selectivity
The selective action of this compound across various RXR heterodimers has been primarily characterized through cellular transactivation assays. While precise binding affinities (Kd or Ki) for each heterodimer are not extensively reported in the literature, the functional consequences of this compound binding, measured as agonist-induced reporter gene expression (EC50 and maximal activation), provide a clear picture of its selectivity.
| Heterodimer | Partner Receptor | Ligand | Activity of this compound | Fold Activation (Relative to Control) | Reference |
| RXR:PPARγ | Peroxisome Proliferator-Activated Receptor γ | This compound | Agonist | Potent activation | [1][2][3] |
| RXR:PPARα | Peroxisome Proliferator-Activated Receptor α | This compound | Agonist | Activation | [1] |
| RXR:LXRα | Liver X Receptor α | This compound | Inactive/Antagonist | No significant activation | [1] |
| RXR:FXR | Farnesoid X Receptor | This compound | Inactive/Antagonist | No significant activation | [1] |
| RXR:RAR | Retinoic Acid Receptor | This compound | "Phantom" Agonist | Induces RAR-mediated transactivation | [2] |
| RXR:RXR | Retinoid X Receptor (Homodimer) | This compound | Antagonist | Inhibits transactivation | [3] |
Note: Specific EC50 values for this compound in these reporter assays are not consistently reported across the literature. The activity is described qualitatively as potent activation or lack thereof.
Signaling Pathways and Mechanism of Action
The differential activity of this compound is rooted in the unique conformational changes it induces upon binding to RXR within the context of different heterodimer partners.
Activation of Permissive Heterodimers: RXR:PPAR
In permissive heterodimers such as RXR:PPARγ and RXR:PPARα, the binding of an agonist to either partner can lead to transcriptional activation. This compound, upon binding to the RXR subunit, induces a conformational change in the heterodimer that facilitates the recruitment of coactivators, leading to the transcription of target genes involved in metabolic regulation and adipogenesis.[1][3]
Caption: this compound binding to RXR in a RXR:PPAR heterodimer.
Inactivity on Other Permissive Heterodimers: RXR:LXR and RXR:FXR
In contrast, this compound does not promote the recruitment of coactivators to RXR:LXR and RXR:FXR heterodimers.[1] This suggests that the conformational change induced by this compound in the context of these partnerships is not conducive to a transcriptionally active state. The precise structural basis for this selectivity remains an area of active investigation.
The "Phantom Effect" in RXR:RAR Heterodimers
The interaction of this compound with the RXR:RAR heterodimer is particularly intriguing. While this compound binds to RXR, it does not directly activate the heterodimer in the same manner as a pan-RXR agonist. Instead, it induces a conformational change in the RAR partner, a phenomenon termed the "phantom effect," which leads to the release of corepressors and the recruitment of coactivators to RAR, thereby activating transcription of RAR target genes.[2]
Caption: The "phantom effect" of this compound on the RXR:RAR heterodimer.
Experimental Protocols
The characterization of this compound's heterodimer selectivity has relied on a combination of in vitro and cell-based assays. Below are detailed methodologies for the key experiments.
Transient Transfection and Luciferase Reporter Gene Assay
This assay is the cornerstone for assessing the functional activity of this compound on different RXR heterodimers.
Objective: To quantify the ability of this compound to activate transcription through specific RXR heterodimers.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
Plasmids:
-
Reporter Plasmid: A luciferase reporter plasmid containing a promoter with multiple copies of a specific hormone response element (HRE) upstream of the luciferase gene.
-
For RXR:PPARγ: A reporter containing peroxisome proliferator response elements (PPREs).
-
For RXR:LXRα: A reporter containing liver X receptor response elements (LXREs).
-
For RXR:FXR: A reporter containing farnesoid X receptor response elements (FXREs).
-
-
Expression Plasmids: Plasmids encoding the full-length cDNAs for human RXRα and the respective heterodimer partners (PPARγ, LXRα, FXRα).
-
Internal Control: A plasmid expressing β-galactosidase or Renilla luciferase under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Transfection: HEK293 cells are seeded in 24-well plates and co-transfected with the reporter plasmid, the RXRα and partner expression plasmids, and the internal control plasmid using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Ligand Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound or a control agonist (e.g., a specific PPARγ agonist for the RXR:PPARγ assay) in serum-free medium.
-
Luciferase Assay: After 16-24 hours of ligand treatment, the cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase or Renilla luciferase activity is also measured for normalization.
-
Data Analysis: Luciferase activity is normalized to the internal control. Fold activation is calculated relative to vehicle-treated cells. Dose-response curves are generated to determine EC50 values.
Caption: Workflow for the Luciferase Reporter Gene Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay measures the ligand-dependent recruitment of coactivator peptides to RXR heterodimers.
Objective: To determine if this compound promotes the interaction between a specific RXR heterodimer and a coactivator peptide.
Methodology:
-
Reagents:
-
Recombinant Proteins: Purified, recombinant ligand-binding domains (LBDs) of RXRα and its heterodimer partners (e.g., PPARγ, LXRα) tagged with an affinity tag (e.g., GST or His-tag).
-
Coactivator Peptide: A synthetic peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1/NCoA-1) labeled with a fluorescent acceptor (e.g., fluorescein).
-
Antibody-Fluorophore Conjugate: An antibody specific for the affinity tag on the LBDs, conjugated to a fluorescent donor with a long-lifetime fluorescence (e.g., Terbium or Europium cryptate).
-
-
Assay Procedure:
-
The tagged LBDs of RXRα and its partner are incubated in a microplate well to allow for heterodimer formation.
-
This compound or a control ligand is added to the wells.
-
The fluorescently labeled coactivator peptide and the antibody-fluorophore conjugate are added.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
-
Measurement: The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited, and the emission from both the donor and the acceptor is measured at different time delays.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates that the coactivator peptide has been recruited to the heterodimer.
Co-Immunoprecipitation (Co-IP)
This assay is used to confirm the interaction between RXR and its heterodimer partners in a cellular context and to assess the effect of this compound on this interaction.
Objective: To qualitatively assess the effect of this compound on the formation of RXR heterodimers in cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with expression plasmids for RXRα and an epitope-tagged heterodimer partner (e.g., FLAG-tagged PPARγ).
-
Ligand Treatment: Transfected cells are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the epitope tag (e.g., anti-FLAG antibody) conjugated to agarose (B213101) beads. This will pull down the tagged partner protein and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against RXRα to detect its presence in the immunoprecipitated complex.
Conclusion
This compound stands out as a unique RXR modulator with a distinct pattern of heterodimer selectivity. Its ability to act as an agonist on RXR:PPAR heterodimers while remaining inactive or antagonistic on others, such as RXR:LXR and RXR:FXR, provides a powerful pharmacological tool for investigating the specific roles of these signaling pathways. The "phantom effect" observed with RXR:RAR further highlights the complex allosteric regulation within RXR heterodimers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel, selective RXR modulators for therapeutic applications. Further research focusing on obtaining precise quantitative binding data and elucidating the structural basis of its selectivity will undoubtedly provide deeper insights into the nuanced world of nuclear receptor signaling.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vivo Effects of LG100754 on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG100754 is a selective retinoid X receptor (RXR) antagonist that has demonstrated significant effects on glucose metabolism in vivo. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. The document summarizes the quantitative effects on glucose levels, details the experimental protocols used in key studies, and visualizes the involved signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
This compound has emerged as a molecule of interest due to its unique profile as an RXR antagonist with selective RXR:PPARγ agonist activity. This dual activity positions it as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes, by improving insulin (B600854) sensitivity. Unlike pan-RXR agonists, this compound's selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile. This document will delve into the preclinical evidence supporting the in vivo effects of this compound on glucose metabolism.
Mechanism of Action
This compound exerts its effects on glucose metabolism primarily through its function as a selective agonist for the RXR:PPARγ heterodimer. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[1][2]
The activation of the RXR:PPARγ heterodimer by this compound leads to the modulation of target gene expression, which in turn improves insulin sensitivity. One of the key downstream effects is the inhibition of tumor necrosis factor-alpha (TNFα)-mediated hypophosphorylation of the insulin receptor.[1][2][3] TNFα is a pro-inflammatory cytokine that is known to induce insulin resistance, in part by impairing insulin receptor signaling. By blocking this negative effect, this compound helps to restore normal insulin signaling.
In Vivo Efficacy: Effects on Blood Glucose
Preclinical studies have demonstrated the glucose-lowering effects of this compound in a well-established animal model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.[4][5][6]
Quantitative Data Summary
Treatment of db/db mice with this compound has been shown to prevent the progressive rise in blood glucose levels, indicative of an improvement in insulin resistance.[1][2][3] While specific quantitative data from the primary study by Cesario et al. is not publicly available in full, the findings consistently report a significant decrease in blood glucose levels in the treated group compared to vehicle-treated controls.
Table 1: Summary of In Vivo Effects of this compound on Blood Glucose in db/db Mice
| Animal Model | Treatment Group | Key Finding | Reference |
| db/db mice | This compound | Prevents the rise in blood glucose levels | [1][2][3] |
| db/db mice | Vehicle | Progressive increase in blood glucose levels | [1][2][3] |
Note: Detailed quantitative data such as mean blood glucose levels, standard deviations, and statistical significance are not available in the publicly accessible literature.
Experimental Protocols
The following sections describe the general experimental methodologies employed in the in vivo studies assessing the effects of this compound on glucose metabolism.
Animal Model
-
Species: Mouse
-
Strain: C57BL/6J-m +/+ Leprdb (db/db)
-
Characteristics: These mice are a model of genetic obesity and type 2 diabetes, exhibiting hyperglycemia and insulin resistance.[4][5][6]
Drug Administration
-
Compound: this compound
-
Route of Administration: Oral gavage is a common method for administering compounds in such studies.[7][8][9]
-
Vehicle: The specific vehicle used for this compound administration is not detailed in the available literature.
-
Dosage and Frequency: The precise dosage and treatment schedule for the in vivo studies with this compound are not specified in the accessible abstracts.
Blood Glucose Monitoring
-
Sampling: Blood samples are typically collected from the tail vein.
-
Measurement: Blood glucose levels are measured using a standard glucometer.[10]
-
Frequency: Monitoring is conducted at regular intervals throughout the study period to track changes in glycemia.
Analysis of Insulin Signaling
-
Method: Western Blot Analysis
-
Objective: To assess the phosphorylation state of the insulin receptor.
-
General Procedure:
-
Tissue or cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the insulin receptor.
-
A secondary antibody conjugated to a detectable marker is then used.
-
The signal is visualized to determine the level of phosphorylation.[1][11]
-
Signaling Pathways and Visualizations
The mechanism of action of this compound involves a specific signaling cascade that ultimately enhances insulin sensitivity.
This compound Signaling Pathway in Glucose Metabolism
The binding of this compound to the RXR component of the RXR:PPARγ heterodimer initiates a conformational change that leads to the recruitment of co-activators and the regulation of target gene transcription. A key outcome of this activation is the downstream inhibition of negative regulators of insulin signaling, such as TNFα.
Caption: Signaling pathway of this compound in improving insulin sensitivity.
Experimental Workflow for In Vivo Studies
The general workflow for assessing the in vivo effects of this compound on glucose metabolism in db/db mice is outlined below.
Caption: General experimental workflow for in vivo efficacy studies.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a promising agent for the treatment of insulin resistance and type 2 diabetes. Its selective activation of the RXR:PPARγ heterodimer offers a targeted approach to improving glucose metabolism. However, a more detailed public disclosure of the quantitative in vivo data and comprehensive experimental protocols would be invaluable for the scientific community to fully assess the therapeutic potential of this compound.
Future research should focus on:
-
Dose-response studies to identify the optimal therapeutic window for this compound.
-
Long-term efficacy and safety studies in relevant animal models.
-
Head-to-head comparison studies with existing insulin-sensitizing agents.
-
Elucidation of the full spectrum of genes regulated by this compound through its action on RXR:PPARγ.
Conclusion
This compound demonstrates significant potential as an insulin-sensitizing agent through its selective agonist activity on the RXR:PPARγ heterodimer. The in vivo studies in db/db mice have confirmed its ability to lower blood glucose levels. While a more detailed quantitative understanding is pending the release of full study data, the existing evidence provides a strong rationale for the continued investigation of this compound as a novel therapeutic for type 2 diabetes.
Disclaimer: This document is based on publicly available scientific literature and abstracts. The absence of complete datasets and detailed protocols from the primary sources limits the depth of the quantitative analysis.
References
- 1. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Phenotype Information for B6-db [jax.org]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Dual-Faceted Nature of LG100754: An In-depth Technical Guide to its Interaction with Nuclear Receptor Coactivators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions between the synthetic retinoid X receptor (RXR) ligand, LG100754, and nuclear receptor coactivators. It delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways that define its unique pharmacological profile. This compound is notable for its "phantom effect," acting as an antagonist on RXR while paradoxically promoting coactivator recruitment to its heterodimeric partner, the retinoic acid receptor (RAR), a phenomenon with significant implications for therapeutic development.
Quantitative Analysis of Coactivator Recruitment
The interaction of this compound with the RARα/RXRα heterodimer and its subsequent effect on coactivator recruitment have been quantified, primarily focusing on the binding of the Steroid Receptor Coactivator-1 (SRC-1). The following table summarizes the key binding affinity data obtained through Isothermal Titration Calorimetry (ITC).
| Receptor Complex | Ligand(s) | Coactivator Peptide | Dissociation Constant (Kd) in µM | Stoichiometry (N) | Reference |
| RARα LBD | This compound | SRC-1 NR2 | Similar to RAR agonist | 1 | [1] |
| RARα/RXRα LBD | This compound | SRC-1 NR2 | Similar to RARα monomer | 1 | [1][2] |
| RARα/RXRα LBD | AM580 (RAR agonist) | SRC-1 NR2 | 0.19 ± 0.02 | ~1 | [1][3] |
| RARα/RXRα LBD | AM580 + this compound | SRC-1 NR2 | 0.17 ± 0.01 | ~1 | [1][3] |
Key Findings:
-
This compound, when bound to the RARα monomer, stabilizes an agonist conformation that permits the binding of the SRC-1 NR2 coactivator peptide with an affinity comparable to that of a RAR agonist.[1]
-
In the context of the RARα/RXRα heterodimer, this compound does not inhibit the recruitment of the SRC-1 NR2 peptide to the RARα subunit.[1] The binding affinity and stoichiometry remain similar to that of the RARα monomer, indicating that this compound's presence on RXRα does not allosterically hinder coactivator binding to RARα.[1][2][3]
-
When the RAR-specific agonist AM580 is present, the heterodimer robustly recruits one molecule of the SRC-1 NR2 peptide.[1][3] The addition of this compound alongside AM580 does not significantly alter this interaction, further supporting the model that this compound acts as an RXR antagonist without interfering with RAR-mediated coactivator recruitment.[1][3]
Signaling Pathways and Molecular Mechanisms
The paradoxical activity of this compound is best understood by examining its influence on the conformational state of the RAR/RXR heterodimer. The following diagrams illustrate the proposed signaling pathway and the molecular basis of the "phantom effect."
In the unliganded state, the RAR/RXR heterodimer typically binds to corepressor complexes, leading to the repression of target gene transcription. This compound exhibits a dual binding characteristic. It acts as a full antagonist when bound to RXRα, inducing a conformation that prevents the recruitment of coactivators.[1] However, structural and biochemical data have revealed that this compound can also bind directly to RARα, stabilizing it in an active, agonist-like conformation.[1][2] This "phantom" agonistic activity on RARα facilitates the recruitment of coactivators like SRC-1, leading to the transcriptional activation of target genes, despite the antagonistic effect on RXRα.[1][4]
Experimental Protocols
The characterization of this compound's interaction with nuclear receptor coactivators has relied on a suite of biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the ligand-binding domains (LBDs) of human RARα and mouse RXRα.
-
Synthesize the SRC-1 NR2 peptide (a 25-residue peptide).[2]
-
Dialyze both the protein and peptide solutions extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Degas both protein and peptide solutions to prevent bubble formation in the calorimeter.
-
Load the RARα/RXRα heterodimer solution (e.g., at a concentration of 40 µM) into the sample cell of the microcalorimeter.
-
Load the SRC-1 NR2 peptide solution (e.g., at a concentration of 400 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 20°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2 µL each) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change associated with each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
X-ray Crystallography
This technique was employed to resolve the three-dimensional structure of the RARα-atRA/RXRα-LG100754 LBD heterodimer in complex with a TIF-2 coactivator peptide, providing critical insights into the molecular mechanism of this compound's action.[2]
Methodology:
-
Complex Formation and Crystallization:
-
Prepare the ternary complex by incubating the purified RARα/RXRα LBD heterodimer with all-trans retinoic acid (atRA), this compound, and the TIF-2 coactivator peptide.
-
Screen for crystallization conditions using vapor diffusion methods (e.g., hanging or sitting drops) with various precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell parameters.
-
Solve the structure using molecular replacement with known nuclear receptor LBD structures as search models.
-
Refine the atomic model against the experimental data and build the ligands and coactivator peptide into the electron density maps.
-
Mammalian Two-Hybrid (M2H) Assay
The M2H assay is a cell-based method to study protein-protein interactions within a cellular context, which can be used to assess the ability of this compound to modulate the interaction between nuclear receptors and their coactivators.
References
- 1. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LG100754 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid X receptor (RXR) ligand, characterized as a rexinoid. It exhibits a unique pharmacological profile, acting as an antagonist for RXR homodimers while functioning as a selective agonist for specific RXR heterodimers. Notably, this compound is a potent activator of the RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) heterodimer.[1][2][3] This selective agonism makes this compound a valuable tool for investigating the therapeutic potential of targeting the RXR:PPARγ signaling pathway, particularly in the context of metabolic diseases such as type 2 diabetes. Unlike pan-RXR agonists, this compound's selectivity for certain heterodimers may offer a more targeted therapeutic approach with a potentially improved side-effect profile.[1][3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in a controlled laboratory setting.
Data Presentation
Quantitative Activity of this compound on RXR Heterodimers
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the activation of various RXR heterodimers in a transient transfection reporter assay system using CV-1 cells.[4]
| Heterodimer | Reporter Gene Construct | This compound EC50 (nM) |
| RXR:PPARγ | PPRE-luciferase | 100 |
| RXR:LXRα | LXRE-luciferase | >1000 (inactive) |
| RXR:FXR | IR1-luciferase | >1000 (inactive) |
Signaling Pathway
This compound selectively binds to the RXR subunit within the RXR:PPARγ heterodimer. This binding event induces a conformational change in the heterodimer, leading to the recruitment of coactivator proteins. The activated complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the regulation of glucose metabolism and adipogenesis.
Experimental Protocols
Luciferase Reporter Gene Assay for RXR:PPARγ Activation
This protocol details a transient transfection assay in CV-1 cells to quantify the activation of the RXR:PPARγ heterodimer by this compound.
Workflow:
Materials:
-
CV-1 cells (African green monkey kidney fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Expression plasmids for human RXRα and PPARγ
-
Luciferase reporter plasmid containing a PPRE promoter element (e.g., pPPRE-Luc)
-
Control plasmid for transfection efficiency normalization (e.g., pCMV-β-galactosidase or a Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine® or similar)
-
This compound stock solution (in DMSO)
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed CV-1 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect the cells with the RXRα and PPARγ expression plasmids, the PPRE-luciferase reporter plasmid, and the normalization control plasmid.
-
Incubate the cells with the transfection complexes for 4-6 hours.
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Include a vehicle control (DMSO).
-
24 hours post-transfection, replace the medium with the this compound dilutions.
-
-
Incubation:
-
Incubate the cells with this compound for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells according to the protocol of your chosen luciferase assay system.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the activity of the normalization control (e.g., β-galactosidase or Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the normalization control readings for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a sigmoidal dose-response curve fit.
-
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a key downstream effect of RXR:PPARγ activation.
Workflow:
Materials:
-
3T3-L1 cells
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin
-
This compound stock solution (in DMSO)
-
Formalin solution (10%)
-
Oil Red O staining solution
-
Isopropanol
-
Spectrophotometer
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in 24-well or 48-well plates and grow until they reach confluence. Maintain the cells at confluence for an additional 2 days to induce growth arrest.
-
-
Differentiation Induction:
-
Prepare a differentiation medium containing DMEM with 10% FBS, 1% penicillin-streptomycin, and insulin (typically 10 µg/mL).
-
Add this compound at the desired concentrations to the differentiation medium. A typical concentration range to test would be 100 nM to 1 µM. Include a vehicle control.
-
Replace the culture medium with the this compound-containing differentiation medium.
-
-
Maintenance:
-
After 3 days of induction, replace the medium with fresh differentiation medium containing insulin and this compound.
-
Continue to replace the medium every 2-3 days for a total of 7-10 days, or until significant lipid droplet accumulation is observed.
-
-
Oil Red O Staining:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes.
-
Wash the cells extensively with water to remove unbound stain.
-
-
Quantification:
-
Visually inspect the cells under a microscope for red-stained lipid droplets.
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer.
-
TR-FRET Coactivator Recruitment Assay
This is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the recruitment of a coactivator peptide to the RXR ligand-binding domain (LBD) in the presence of this compound. This assay provides a direct measure of the molecular interaction that initiates transcriptional activation.
Workflow:
Materials:
-
GST-tagged human RXRα Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif from SRC-1 or TRAP220)
-
This compound stock solution (in DMSO)
-
TR-FRET assay buffer
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare working solutions of GST-RXRα-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer at the recommended concentrations (typically in the low nanomolar range).
-
-
Assay Assembly:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the GST-RXRα-LBD solution to the wells.
-
Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-coactivator peptide to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the fluorescence emission at 495 nm (terbium emission) and 520 nm (FRET-sensitized fluorescein (B123965) emission) using a TR-FRET plate reader with an excitation wavelength of 340 nm. A time delay (e.g., 100 µs) should be used before reading to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value from a sigmoidal dose-response curve fit.
-
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterodimer formation with retinoic acid receptor RXRα modulates coactivator recruitment by peroxisome proliferator-activated receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for LG100754 in db/db Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic rexinoid, a ligand for the Retinoid X Receptor (RXR), that has demonstrated significant potential in preclinical models of type 2 diabetes.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the db/db mouse model, a widely used genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes. The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human metabolic syndrome. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the therapeutic effects of this compound on glucose metabolism and insulin sensitivity.
Mechanism of Action
This compound functions as a selective agonist for the Retinoid X Receptor (RXR) when it forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] Unlike pan-RXR agonists that can activate a broad range of RXR heterodimers, this compound exhibits greater selectivity for the RXR:PPARγ complex.[1][2][3] This selectivity is crucial as it minimizes the activation of other signaling pathways, such as those involving the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR), which can lead to undesirable side effects.[1][2]
The activation of the RXR:PPARγ heterodimer by this compound initiates a cascade of downstream events that contribute to its anti-diabetic effects. These include:
-
Adipocyte Differentiation: Promotes the differentiation of pre-adipocytes into mature adipocytes, which can improve insulin sensitivity.[1][2]
-
Inhibition of TNFα-mediated Insulin Receptor Hypophosphorylation: this compound can block the inhibitory effect of Tumor Necrosis Factor-alpha (TNFα) on the insulin receptor, thereby enhancing insulin signaling.[1][2][3][4]
It is important to note that while the primary anti-diabetic mechanism is attributed to its role as an RXR:PPARγ agonist, some studies have explored a "phantom effect," suggesting a potential direct interaction with the Retinoic Acid Receptor (RAR).[5][6][7] However, for the context of metabolic disease in db/db mice, the focus remains on its function as a selective RXR:PPARγ agonist.
Signaling Pathway Diagram
Caption: this compound signaling pathway in metabolic regulation.
Experimental Protocols
The following protocols are based on the available literature and general best practices for in vivo studies in db/db mice. Researchers should consult the primary literature, specifically Cesario et al. (2001), for precise experimental details.
Animal Model
-
Strain: BKS.Cg-Dock7m +/+ Leprdb/J (commonly referred to as db/db mice)
-
Sex: Male mice are most commonly used as they develop a more severe diabetic phenotype.
-
Age: Typically, studies are initiated in mice aged 6-8 weeks, as they have developed obesity and hyperglycemia.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
This compound Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. The specific vehicle used in the primary study by Cesario et al. (2001) should be replicated for consistency. Common vehicles for oral administration include corn oil or a suspension in 0.5% carboxymethylcellulose.
-
Dosage: The effective dosage of this compound in db/db mice needs to be determined from the primary literature. A dose-response study may be necessary to identify the optimal concentration for the desired therapeutic effect.
-
Administration Route: Oral gavage is a common and effective route for daily administration of compounds in mice. Intraperitoneal injection is another possibility.
-
Treatment Duration: The duration of treatment will depend on the specific endpoints being measured. Chronic studies typically last for several weeks to observe significant changes in metabolic parameters.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies in db/db mice.
Key Experiments
1. Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream.
-
Protocol:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
2. Insulin Tolerance Test (ITT)
-
Purpose: To evaluate the systemic response to insulin.
-
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
3. Measurement of Plasma Insulin and Lipids
-
Purpose: To determine the effect of this compound on circulating insulin and lipid levels.
-
Protocol:
-
At the end of the study, collect blood from fasted mice via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate plasma.
-
Use commercially available ELISA kits to measure insulin levels.
-
Use enzymatic assays to measure triglyceride and cholesterol levels.
-
4. Gene Expression Analysis
-
Purpose: To investigate the molecular changes in key metabolic tissues.
-
Protocol:
-
Harvest tissues such as the liver, white adipose tissue (WAT), and skeletal muscle.
-
Isolate total RNA from the tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in glucose and lipid metabolism (e.g., PEPCK, G6Pase, PPARγ, GLUT4).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from experiments with this compound in db/db mice. The specific values should be obtained from the primary research publication by Cesario et al. (2001).
Table 1: Effect of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | This compound-Treated |
| Body Weight (g) | Data from primary source | Data from primary source |
| Fasting Blood Glucose (mg/dL) | Data from primary source | Data from primary source |
| Fasting Plasma Insulin (ng/mL) | Data from primary source | Data from primary source |
| Plasma Triglycerides (mg/dL) | Data from primary source | Data from primary source |
| Plasma Cholesterol (mg/dL) | Data from primary source | Data from primary source |
Table 2: Glucose and Insulin Tolerance Tests in this compound-Treated db/db Mice
| Time Point | Vehicle Control (Blood Glucose, mg/dL) | This compound-Treated (Blood Glucose, mg/dL) |
| GTT - 0 min | Data from primary source | Data from primary source |
| GTT - 30 min | Data from primary source | Data from primary source |
| GTT - 60 min | Data from primary source | Data from primary source |
| GTT - 120 min | Data from primary source | Data from primary source |
| ITT - 0 min | Data from primary source | Data from primary source |
| ITT - 30 min | Data from primary source | Data from primary source |
| ITT - 60 min | Data from primary source | Data from primary source |
Table 3: Effect of this compound on Gene Expression in Metabolic Tissues of db/db Mice (Fold Change vs. Vehicle)
| Gene | Liver | White Adipose Tissue | Skeletal Muscle |
| PEPCK | Data from primary source | Data from primary source | Data from primary source |
| G6Pase | Data from primary source | Data from primary source | Data from primary source |
| PPARγ | Data from primary source | Data from primary source | Data from primary source |
| GLUT4 | Data from primary source | Data from primary source | Data from primary source |
Conclusion
This compound represents a promising therapeutic agent for type 2 diabetes due to its selective activation of the RXR:PPARγ heterodimer, leading to improved insulin sensitivity and lower blood glucose levels in the db/db mouse model.[1][2][3] The protocols and guidelines provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound. For precise experimental parameters and quantitative data, it is imperative to consult the original research article by Cesario et al. (2001).
References
- 1. Item - Body weight and fasting blood glucose level of db/db and db/+ mice. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Retinoid X Receptor Activation Prevents Diabetic Retinopathy in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A Small Molecule, UAB126, Reverses Diet-Induced Obesity and its Associated Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The secretory deficit in islets from db/db mice is mainly due to a loss of responding beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid X receptor ligand regulates RXRα/Nur77-dependent apoptosis via modulating its nuclear export and mitochondrial targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Testing LG100754 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid ligand that acts as a selective antagonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). As an RXR antagonist, this compound can modulate various physiological processes, making it a valuable tool for research and a potential therapeutic agent. However, it's important to note that this compound can also exhibit agonist activity in the context of specific RXR heterodimers, such as PPARγ/RXR and PPARα/RXR, a phenomenon sometimes referred to as the "phantom effect".
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound: a Luciferase Reporter Gene Assay to measure its antagonist activity on RXR-mediated transcription, a Co-repressor Recruitment Assay to assess its influence on receptor-cofactor interactions, and an Adipocyte Differentiation Assay to evaluate its agonist activity on the PPARγ/RXR heterodimer.
Data Presentation
The following table summarizes the expected outcomes and key parameters to be determined for this compound in the described cell-based assays. Researchers should determine these values empirically by following the provided protocols.
| Assay Type | Cell Line | Key Parameter | Expected Outcome for this compound |
| Luciferase Reporter Gene Assay | HEK293T | IC50 | Inhibition of RXR agonist-induced reporter gene expression. The IC50 value represents the concentration at which 50% of the maximal agonist response is inhibited. |
| Co-repressor Recruitment Assay | N/A (in vitro) | EC50 | Promotion of the interaction between the RXR Ligand Binding Domain (LBD) and a co-repressor peptide. The EC50 value represents the concentration at which 50% of the maximal co-repressor recruitment is observed. |
| Adipocyte Differentiation Assay | 3T3-L1 | EC50 | Induction of adipocyte differentiation, observable by lipid droplet accumulation. The EC50 value represents the concentration at which 50% of the maximal differentiation effect is observed. |
Signaling Pathways and Experimental Workflows
RXR-Mediated Transcriptional Regulation
The following diagram illustrates the general mechanism of RXR-mediated gene transcription and the antagonistic action of this compound. In the presence of an agonist, RXR recruits co-activators, leading to gene transcription. This compound, as an antagonist, prevents the recruitment of co-activators and can promote the binding of co-repressors, thereby inhibiting transcription.
Caption: RXR signaling pathways with agonist and antagonist.
Experimental Workflow: Luciferase Reporter Gene Assay
This diagram outlines the key steps involved in the luciferase reporter gene assay to determine the antagonist activity of this compound.
Caption: Luciferase reporter assay workflow.
Experimental Workflow: Adipocyte Differentiation Assay
This diagram illustrates the process of inducing adipocyte differentiation in 3T3-L1 cells to assess the agonist activity of this compound on the PPARγ/RXR heterodimer.
Caption: Adipocyte differentiation assay workflow.
Experimental Protocols
Luciferase Reporter Gene Assay for RXR Antagonist Activity
Objective: To quantify the ability of this compound to inhibit the transcriptional activity of RXR induced by a known RXR agonist.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
RXR expression plasmid (e.g., pCMX-RXRα)
-
RXR-responsive reporter plasmid (e.g., pGL3-CRBPII-tk-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of RXR expression plasmid, 100 ng of the reporter plasmid, 10 ng of the control plasmid, and 0.5 µL of Lipofectamine 2000.
-
Incubate the complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Prepare a solution of the RXR agonist at a concentration that gives ~80% of the maximal response (e.g., 100 nM 9-cis-Retinoic Acid).
-
Remove the transfection medium from the cells and add 100 µL of medium containing the RXR agonist with or without the different concentrations of this compound.
-
Include control wells with vehicle (e.g., DMSO) only and agonist only.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TR-FRET Co-repressor Recruitment Assay
Objective: To measure the ability of this compound to promote the interaction between the RXR Ligand Binding Domain (LBD) and a co-repressor peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
GST-tagged RXR-LBD
-
Europium-labeled anti-GST antibody (Donor)
-
Biotinylated co-repressor peptide (e.g., from NCoR or SMRT)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of GST-RXR-LBD, Eu-anti-GST antibody, biotinylated co-repressor peptide, and Streptavidin-APC in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 15 µL of the protein/peptide mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3T3-L1 Adipocyte Differentiation Assay
Objective: To assess the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, indicating its agonist activity on the PPARγ/RXR heterodimer.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) - MDI cocktail)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
Formalin (10% in PBS)
-
24-well tissue culture plates
-
Microscope
Protocol:
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 cells in a 24-well plate at a density that allows them to reach confluence in 2-3 days.
-
Grow the cells in complete DMEM, changing the medium every 2 days.
-
Continue to culture the cells for an additional 2 days after they reach confluence (Day 0).
-
-
Induction of Differentiation:
-
On Day 0, replace the medium with differentiation medium (MDI cocktail) containing varying concentrations of this compound. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a vehicle control.
-
Incubate for 2 days.
-
-
Maintenance and Maturation:
-
On Day 2, replace the medium with insulin medium containing the same concentrations of this compound.
-
Incubate for another 2 days.
-
On Day 4, and every 2 days thereafter, replace the medium with complete DMEM containing the respective concentrations of this compound.
-
Allow the cells to differentiate for a total of 8-10 days. Mature adipocytes containing lipid droplets should be visible under the microscope.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes at room temperature.
-
Wash the cells with water until the excess stain is removed.
-
-
Quantification of Lipid Accumulation:
-
Visually assess the degree of differentiation and lipid droplet formation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance values against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Application of LG100754 in Adipocyte Differentiation Studies
Introduction
LG100754 is a synthetic rexinoid, a class of compounds that selectively interact with Retinoid X Receptors (RXRs). It has been identified as a selective agonist for the RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) heterodimer.[1][2] This specificity of action makes this compound a valuable tool for researchers in the fields of metabolic disease, endocrinology, and drug development, particularly for studying the molecular mechanisms of adipogenesis and insulin (B600854) sensitivity.
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is critical for maintaining metabolic homeostasis, and its dysregulation is implicated in obesity and type 2 diabetes. The RXR:PPARγ heterodimer is a key transcriptional regulator of adipogenesis. Activation of this complex by specific ligands initiates a cascade of gene expression leading to the adipocyte phenotype.
These application notes provide detailed protocols and supporting data for the use of this compound in in vitro adipocyte differentiation studies, primarily utilizing the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.[3][4][5]
Mechanism of Action
This compound functions as a selective agonist of the RXR:PPARγ heterodimer.[1][2] Unlike pan-RXR agonists that can activate multiple RXR heterodimers (e.g., with LXR, FXR), this compound exhibits greater selectivity for the PPARγ partnership.[1][2] This specificity allows for the targeted investigation of PPARγ-dependent pathways. The activation of the RXR:PPARγ heterodimer by this compound leads to the recruitment of coactivators and subsequent transcription of target genes that drive the differentiation of preadipocytes into mature adipocytes.[1] Furthermore, this compound has been shown to improve insulin sensitivity by blocking TNFα-mediated inhibition of insulin receptor phosphorylation in mature adipocytes.[1][2]
Signaling Pathway
The binding of this compound to the RXR subunit of the RXR:PPARγ heterodimer induces a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the process of adipocyte differentiation.
Caption: this compound signaling pathway in adipocyte differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in 3T3-L1 adipocyte differentiation studies, compiled from available literature.
| Parameter | Value | Cell Type | Notes | Reference |
| Concentration for Adipocyte Differentiation | 100 nM - 1 µM | 3T3-L1 | Effective concentrations for inducing differentiation. | [1] |
| Incubation Time | 7 days | 3T3-L1 | Continuous treatment with media and compound change on day 3. | [1] |
| Primary Culture Medium | DMEM with 10% FBS | 3T3-L1 | Used during the differentiation assay. | [1] |
| Differentiation Cocktail Component | Insulin (10 µg/ml) | 3T3-L1 | Used in conjunction with this compound. | [1] |
Experimental Protocols
Protocol 1: Induction of Adipocyte Differentiation in 3T3-L1 Cells using this compound
This protocol details the steps for inducing differentiation of 3T3-L1 preadipocytes into mature adipocytes using this compound.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Insulin (bovine)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (4%)
Experimental Workflow:
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Procedure:
-
Cell Seeding and Growth:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seed cells in a multi-well plate at a density that allows them to reach confluence.
-
Grow cells to confluence, feeding them every 2 days. Allow the cells to remain confluent for an additional 2 days before initiating differentiation (Day 0).
-
-
Differentiation Induction (Day 0):
-
Prepare the induction medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin (MDI cocktail).
-
Add this compound to the induction medium at the desired final concentration (e.g., 100 nM).
-
Aspirate the old medium from the confluent cells and replace it with the induction medium containing this compound.
-
-
Progression of Differentiation (Day 2 onwards):
-
After 2 days (Day 2), remove the induction medium and replace it with differentiation medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin, supplemented with this compound.
-
On day 4, and every 2 days thereafter, replace the medium with fresh differentiation medium containing this compound.
-
-
Assessment of Differentiation (Day 7-10):
-
Differentiation is typically assessed between days 7 and 10.
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 4% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water.
-
Incubate with Oil Red O solution for 10-15 minutes to stain the lipid droplets.
-
Wash with water and visualize under a microscope.
-
-
Gene Expression Analysis (qPCR):
-
Harvest cells for RNA extraction.
-
Perform reverse transcription and quantitative PCR to measure the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4 (aP2), and Adipoq (adiponectin).
-
-
Protein Analysis (Western Blot):
-
Lyse cells to extract total protein.
-
Perform western blotting to detect the protein levels of adipogenic markers.
-
-
Protocol 2: Assessment of Insulin Signaling in Differentiated Adipocytes
This protocol outlines a method to investigate the effect of this compound on insulin signaling, specifically its ability to counteract TNFα-induced insulin resistance.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)
-
Serum-free DMEM
-
TNFα
-
Insulin
-
Cell lysis buffer for protein extraction
-
Antibodies for western blotting (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)
Procedure:
-
Serum Starvation:
-
On day 8-10 of differentiation, serum-starve the mature adipocytes in serum-free DMEM for 4-6 hours.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 100 nM) for a specified period (e.g., 24 hours) in the presence or absence of TNFα (e.g., 10 ng/mL).
-
-
Insulin Stimulation:
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
-
Protein Extraction and Analysis:
-
Immediately lyse the cells and extract total protein.
-
Perform western blotting to analyze the phosphorylation status of the insulin receptor and downstream signaling molecules (e.g., Akt).
-
Conclusion
This compound is a potent and selective tool for studying RXR:PPARγ-mediated adipocyte differentiation. Its ability to induce adipogenesis in 3T3-L1 cells and modulate insulin signaling pathways makes it a valuable compound for research into obesity, diabetes, and related metabolic disorders. The protocols and data presented here provide a framework for utilizing this compound in in vitro studies to further elucidate the molecular mechanisms of adipogenesis and insulin action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Signaling Pathways Using LG100754
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic rexinoid, a ligand for the Retinoid X Receptor (RXR), that exhibits a unique pharmacological profile. It functions as an antagonist for RXR homodimers but acts as a potent agonist for RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and RXR:PPARα heterodimers.[1][2] This selective agonist activity on the RXR:PPARγ heterodimer makes this compound a valuable tool for investigating the molecular mechanisms of insulin (B600854) signaling and for the development of novel insulin-sensitizing therapeutics.[1][3]
The RXR:PPARγ heterodimer is a key nuclear receptor complex that regulates the transcription of a suite of genes integral to adipocyte differentiation, lipid metabolism, and, crucially, insulin action.[3] Activation of this heterodimer by ligands like this compound can lead to improved insulin sensitivity and a reduction in blood glucose levels, as demonstrated in in vivo models of diabetes.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to study insulin signaling pathways. Included are detailed experimental protocols for key assays, a summary of expected quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments designed to evaluate the effects of this compound on insulin signaling.
Table 1: In Vitro Efficacy of this compound in 3T3-L1 Adipocytes
| Parameter | Assay | Treatment Conditions | Expected Outcome |
| PPARγ Activation | Luciferase Reporter Assay | 3T3-L1 preadipocytes transfected with a PPRE-luciferase reporter construct, treated with varying concentrations of this compound. | Dose-dependent increase in luciferase activity. |
| Adipocyte Differentiation | Oil Red O Staining | 3T3-L1 preadipocytes differentiated in the presence of this compound. | Increased lipid accumulation compared to control. |
| Glucose Uptake | 2-Deoxyglucose Uptake Assay | Differentiated 3T3-L1 adipocytes treated with this compound, with and without insulin stimulation. | Dose-dependent increase in basal and insulin-stimulated glucose uptake. |
| Insulin Receptor Phosphorylation | Western Blot | Differentiated 3T3-L1 adipocytes pre-treated with TNFα, followed by this compound and insulin stimulation. | Reversal of TNFα-induced inhibition of insulin receptor phosphorylation.[1][2] |
| Akt Phosphorylation | Western Blot | Differentiated 3T3-L1 adipocytes treated with this compound and stimulated with insulin. | Increased phosphorylation of Akt at Ser473 and Thr308. |
Table 2: Effects of this compound on Gene Expression in 3T3-L1 Adipocytes
| Gene | Assay | Treatment Conditions | Expected Fold Change |
| GLUT4 (SLC2A4) | qRT-PCR | Differentiated 3T3-L1 adipocytes treated with this compound. | Upregulation |
| Adiponectin (ADIPOQ) | qRT-PCR / ELISA | Differentiated 3T3-L1 adipocytes treated with this compound. | Upregulation of mRNA and secreted protein. |
| Insulin Receptor Substrate 1 (IRS-1) | qRT-PCR | Differentiated 3T3-L1 adipocytes treated with this compound. | Upregulation |
Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Assay | Treatment Conditions | Expected Outcome |
| Blood Glucose Levels | Glucose Oxidase Method | db/db mice treated with this compound. | Prevention of the progressive rise in blood glucose levels.[1][2] |
| Insulin Sensitivity | Insulin Tolerance Test | db/db mice treated with this compound. | Improved glucose clearance in response to insulin administration. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Insulin Signaling
Caption: Mechanism of this compound in enhancing insulin sensitivity.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for evaluating this compound's impact on insulin signaling.
Experimental Protocols
3T3-L1 Adipocyte Differentiation
This protocol describes the induction of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
6-well culture plates
Procedure:
-
Seeding: Plate 3T3-L1 preadipocytes in 6-well plates with Growth Medium and grow to confluence.
-
Post-Confluence Arrest: Maintain cells in Growth Medium for 2 days post-confluence.
-
Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). For experimental wells, add the desired concentration of this compound.
-
Insulin Treatment (Day 2): Replace the medium with DMEM with 10% FBS containing only 10 µg/mL insulin and this compound.
-
Maturation (Day 4 onwards): Replace the medium with DMEM with 10% FBS every 2 days. Mature adipocytes, characterized by visible lipid droplets, should be present by Day 8-10.
2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
This compound
-
0.5 M NaOH
-
Scintillation cocktail
Procedure:
-
Serum Starvation: Wash differentiated adipocytes twice with KRH buffer and incubate in KRH buffer for 2 hours at 37°C.
-
This compound Treatment: Incubate cells with the desired concentrations of this compound in KRH buffer for the specified time (e.g., 24 hours).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/well) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM). Incubate for 10 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lysis: Lyse the cells with 0.5 M NaOH.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Western Blot Analysis of Insulin Receptor and Akt Phosphorylation
This protocol is for detecting the phosphorylation status of key proteins in the insulin signaling cascade.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
TNFα (optional, for studying insulin resistance)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR β, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat differentiated adipocytes with this compound and/or TNFα for the desired time.
-
Insulin Stimulation: Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities.
Luciferase Reporter Assay for PPARγ Activity
This assay measures the ability of this compound to activate the transcriptional activity of the RXR:PPARγ heterodimer.
Materials:
-
3T3-L1 preadipocytes
-
PPRE-luciferase reporter plasmid
-
β-galactosidase expression plasmid (for transfection normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay system
-
β-galactosidase assay reagents
Procedure:
-
Transfection: Co-transfect 3T3-L1 preadipocytes with the PPRE-luciferase reporter plasmid and the β-galactosidase plasmid.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Lysis: After 24-48 hours of treatment, lyse the cells.
-
Luciferase Assay: Measure luciferase activity in the cell lysates using a luminometer.
-
Normalization: Measure β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Express the results as fold induction of luciferase activity over the vehicle control.
Conclusion
This compound serves as a highly selective and effective tool for dissecting the role of the RXR:PPARγ heterodimer in insulin signaling. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of insulin action and to explore the therapeutic potential of RXR:PPARγ agonists in the context of insulin resistance and type 2 diabetes. The use of the described in vitro and in vivo models will facilitate a comprehensive understanding of how this compound modulates gene expression and cellular responses to enhance insulin sensitivity.
References
Application Notes and Protocols: LG100754 as a Tool for Investigating RXR Heterodimer Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid X receptor (RXR) ligand that serves as a powerful and selective tool for dissecting the complex roles of RXR heterodimers in various signaling pathways. Unlike pan-RXR agonists, this compound exhibits a unique pharmacological profile, acting as an antagonist for RXR homodimers while functioning as an agonist for specific RXR heterodimers, most notably with peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoic acid receptor (RAR).[1][2][3] This selective activity allows researchers to investigate the functions of these specific heterodimers without the confounding effects of activating all RXR-dependent pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to probe the function of RXR heterodimers.
Mechanism of Action
This compound's differential activity stems from its ability to induce distinct conformational changes in the RXR ligand-binding domain (LBD) depending on its dimerization partner.
-
RXR Homodimers: In the context of an RXR:RXR homodimer, this compound binding induces an antagonist conformation. This prevents the recruitment of transcriptional coactivators and leads to the repression of target gene expression.[2][3][4]
-
RXR:PPARγ Heterodimers: When heterodimerized with PPARγ, this compound acts as an agonist, promoting the recruitment of coactivators to the heterodimer and activating the transcription of PPARγ target genes.[1][5]
-
RXR:RAR Heterodimers (The "Phantom Effect"): In RAR:RXR heterodimers, this compound also behaves as an agonist. This phenomenon, termed the "phantom effect," was initially thought to be an allosteric effect transmitted through RXR to RAR. However, structural and biochemical studies have revealed that this compound can directly bind to the RAR partner within the heterodimer, stabilizing an active conformation and promoting coactivator recruitment.[6][7][8]
-
Other RXR Heterodimers: this compound does not activate other permissive RXR heterodimers, such as those with the liver X receptor (LXR), farnesoid X receptor (FXR), vitamin D receptor (VDR), or thyroid hormone receptor (TR).[1][6][8] This selectivity makes it an invaluable tool for isolating the effects of RXR:PPARγ and RXR:RAR signaling.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity on various RXR heterodimers.
| Heterodimer | Activity of this compound | Binding Affinity (Kd) | Effective Concentration (EC50) | Reference |
| RXR:RXR | Antagonist | Not Reported | Not Applicable | [2][3] |
| RXRα:RARα | Agonist | 0.17 ± 0.01 µM (in the presence of RAR agonist AM580) | Not Reported | [9] |
| RXR:PPARγ | Agonist | Not Reported | Not Reported | [1] |
| RXR:LXR | No Activation | Not Reported | Not Applicable | [1][6][8] |
| RXR:FXR | No Activation | Not Reported | Not Applicable | [1] |
| RXR:VDR | No Activation | Not Reported | Not Applicable | [6][8] |
| RXR:TR | No Activation | Not Reported | Not Applicable | [6][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the differential effects of this compound on various RXR heterodimer signaling pathways.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activation of PPAR target genes by RXR homodimers | The EMBO Journal [link.springer.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. RXR Agonist Modulates TR: Corepressor Dissociation Upon 9-cis Retinoic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of LG100754 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a selective retinoid X receptor (RXR) ligand with a complex pharmacological profile. It functions as an antagonist for RXR homodimers while acting as an agonist for specific RXR heterodimers, notably with the retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] This context-dependent activity, often termed the "phantom ligand effect," allows this compound to modulate the expression of a distinct set of target genes, making it a valuable tool for studying nuclear receptor signaling and a potential therapeutic agent.[4][5]
These application notes provide a detailed protocol for assessing the effects of this compound on gene expression in a cellular context. The protocol outlines cell culture and treatment, RNA extraction, and subsequent gene expression analysis using quantitative real-time PCR (qPCR).
Signaling Pathway of this compound in RXR Heterodimers
The mechanism of action of this compound is dependent on the heterodimeric partner of RXR.[2][4] In an unliganded state, RXR heterodimers can be bound to DNA response elements and recruit corepressor complexes, leading to the repression of target gene transcription.[4][6] Upon binding of an agonist to one or both receptors in the heterodimer, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator complexes, which then initiates gene transcription.[7][8] this compound, by binding to RXR, can allosterically activate the partner receptor (e.g., RAR or PPARγ), leading to the modulation of gene expression.[4][5]
Experimental Protocol: Assessing this compound's Effect on Gene Expression
This protocol describes the treatment of a relevant cell line with this compound, followed by RNA isolation and analysis of target gene expression by qPCR.
Materials
-
Cell Line: A cell line known to express RXR and a relevant heterodimer partner (e.g., MCF-7 for RXR:RAR, 3T3-L1 for RXR:PPARγ).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS): Charcoal-stripped to remove endogenous retinoids.
-
Phosphate-Buffered Saline (PBS)
-
RNA Lysis Buffer (e.g., TRIzol)
-
RNA Isolation Kit
-
Reverse Transcription Kit
-
qPCR Master Mix
-
Primers for target genes and a housekeeping gene
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture cells in the recommended medium supplemented with 10% charcoal-stripped FBS.
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess both early and late gene expression changes.
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target genes and a housekeeping gene (for normalization).
-
Perform qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Data Presentation
The quantitative data generated from the qPCR experiments should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Relative Gene Expression in Cells Treated with this compound
| Target Gene | Treatment Concentration | Incubation Time (hours) | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| Gene X | 100 nM | 6 | 2.5 | 0.3 | <0.05 |
| Gene X | 1 µM | 6 | 5.1 | 0.6 | <0.01 |
| Gene X | 100 nM | 24 | 8.2 | 1.1 | <0.001 |
| Gene X | 1 µM | 24 | 15.7 | 2.3 | <0.001 |
| Gene Y | 100 nM | 6 | 1.2 | 0.2 | >0.05 |
| Gene Y | 1 µM | 6 | 1.8 | 0.4 | <0.05 |
| Gene Y | 100 nM | 24 | 3.5 | 0.5 | <0.01 |
| Gene Y | 1 µM | 24 | 6.9 | 0.9 | <0.001 |
Logical Relationship of Experimental Components
The successful execution of this protocol relies on the logical flow from cellular treatment to molecular analysis.
Conclusion
This protocol provides a robust framework for investigating the effects of this compound on gene expression. By carefully selecting the cellular model and optimizing treatment conditions, researchers can gain valuable insights into the specific gene regulatory networks modulated by this unique RXR ligand. The resulting data will contribute to a deeper understanding of RXR-mediated signaling pathways and may inform the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "Phantom Effect" of the Rexinoid this compound: structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
Solubilizing and storing LG100754 for research
Application Notes and Protocols for LG100754
Topic: Solubilizing and Storing this compound for Research
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic retinoid X receptor (RXR) ligand that plays a crucial role in modulating the activity of RXR dimers. It functions as an antagonist for RXR homodimers while acting as an agonist for RXR heterodimers with partners such as the retinoic acid receptor (RAR) and peroxisome proliferator-activated receptors (PPARs).[1] This selective activity makes this compound a valuable tool in studying the physiological and pathological roles of specific RXR-containing signaling pathways. For instance, its agonistic effect on RXR:PPARγ heterodimers has been shown to decrease glucose levels and alleviate insulin (B600854) resistance in mice, highlighting its potential in metabolic disease research.[1]
Proper solubilization and storage of this compound are critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results. This document provides detailed protocols for the effective solubilization and storage of this compound for various research applications.
Chemical Properties and Solubility
Chemical Name: 3-methyl-7-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-propoxy-2-naphthalenyl)-2E,4E,6Z-octatrienoic acid Molecular Formula: C₂₆H₃₆O₃ Molecular Weight: 396.6 g/mol CAS Number: 180713-37-5
This compound is a lipophilic molecule with poor solubility in aqueous solutions. Organic solvents are necessary to dissolve the compound for the preparation of stock solutions.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Protocols for Solubilization
Preparation of High-Concentration Stock Solutions
It is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent. This allows for the addition of small volumes to aqueous experimental media, thereby minimizing the final concentration of the organic solvent.
Materials:
-
This compound solid powder
-
Anhydrous DMSO, DMF, or Ethanol
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen solvent (DMSO, DMF, or Ethanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Store the stock solution as recommended in Section 4.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the stock solution to the final working concentration in the cell culture medium. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1% v/v) to avoid cytotoxicity.
Protocol:
-
Thaw the stock solution of this compound if it is stored frozen.
-
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution in DMSO, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.
-
Mix the working solution gently but thoroughly before adding it to the cells.
Preparation of Dosing Solutions for In Vivo Studies
The formulation of this compound for in vivo administration depends on the route of administration and the animal model. Due to its poor aqueous solubility, a vehicle that can safely deliver the compound is required.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO.
-
For oral or intraperitoneal administration, the DMSO stock solution can be further diluted in a vehicle such as a mixture of Cremophor EL and saline, or polyethylene (B3416737) glycol (PEG) and saline. The final concentration of the organic solvent should be minimized and tested for tolerability in the specific animal model.
-
A common practice is to first dissolve the compound in a small amount of DMSO and then bring it to the final volume with a suitable vehicle, ensuring the compound does not precipitate.
-
It is essential to sonicate or vortex the final formulation to ensure a uniform suspension or solution before administration.
-
A vehicle control group should always be included in the experimental design.
Storage and Stability
Proper storage of this compound is essential to maintain its stability and ensure the reliability of experimental outcomes.
Storage of Solid Compound:
-
The solid form of this compound is stable for at least four years when stored at -20°C.[1]
-
Keep the compound in a tightly sealed container to protect it from moisture and light.
Storage of Stock Solutions:
-
Stock solutions in organic solvents (DMSO, DMF, Ethanol) should be stored at -20°C or -80°C for long-term use.
-
When stored at -20°C, the stability of the compound in solution is expected to be maintained for several months.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Before use, allow the frozen aliquots to thaw completely at room temperature and vortex gently to ensure homogeneity.
Precautions:
-
Light Sensitivity: this compound contains a conjugated polyene system, which can be susceptible to photodegradation. It is recommended to store both solid and solution forms of this compound protected from light. Use amber-colored vials or wrap containers with aluminum foil.
-
Oxidation: The polyene structure may also be prone to oxidation. While not explicitly documented for this compound, it is good practice to minimize exposure to air. For long-term storage of solutions, flushing the vial with an inert gas like argon or nitrogen before sealing can be considered.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Techniques for Measuring LG100754 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid that acts as a selective antagonist for the Retinoid X Receptor (RXR). It is a valuable tool for studying the physiological and pathological roles of RXR-mediated signaling pathways. Accurate determination of its binding affinity to RXR and other potential off-target receptors, such as the Retinoic Acid Receptor (RAR), is crucial for interpreting experimental results and for the development of novel therapeutics. This document provides detailed protocols for commonly used techniques to measure the binding affinity of this compound.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of this compound for RXRs and RARs.
| Compound | Target Receptor(s) | Technique | Affinity Metric | Value |
| This compound | RXRs | Not Specified | High Affinity | <15 nM[1] |
| This compound | RARs | Not Specified | Low Affinity | >1000 nM[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RXR/RAR signaling pathway and a general workflow for determining binding affinity.
Caption: RXR/RAR heterodimer signaling pathway and the antagonistic effect of this compound.
Caption: General experimental workflow for determining the binding affinity of this compound.
Experimental Protocols
Herein are detailed protocols for three common techniques to measure the binding affinity of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified RXR or RAR ligand-binding domain (LBD)
-
This compound
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for dissolving this compound)
Protocol:
-
Protein Preparation:
-
Dialyze the purified RXR or RAR LBD against the ITC buffer extensively to ensure buffer matching.
-
Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient). A typical concentration for the protein in the sample cell is 10-50 µM.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the final dialysis buffer to a concentration that is 10-20 times higher than the protein concentration. The final DMSO concentration should be kept low (ideally <5%) and be identical in both the syringe and the cell to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for a return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rate constants, kon and koff) and the equilibrium dissociation constant (Kd).
Materials:
-
Purified RXR or RAR LBD (with an appropriate tag for immobilization, e.g., His-tag or AviTag for biotinylation)
-
This compound
-
SPR instrument (e.g., Cytiva Biacore)
-
Sensor chip (e.g., CM5, NTA, or Streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
DMSO
Protocol:
-
Protein Immobilization:
-
Immobilize the purified RXR or RAR LBD onto the sensor chip surface. The choice of immobilization chemistry will depend on the protein tag. For example, use amine coupling for untagged proteins, NTA chemistry for His-tagged proteins, or streptavidin-biotin interaction for biotinylated proteins.
-
Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 50-100 RU for the small molecule analyte to minimize mass transport limitations.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of this compound in running buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically 1-5%) to minimize bulk refractive index effects.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between injections, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Perform a global fit of the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and Kd.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a receptor. It is a robust and sensitive method for determining the inhibition constant (Ki) of a compound.
Materials:
-
Cell membranes or purified RXR/RAR protein
-
Radiolabeled ligand with known affinity for RXR or RAR (e.g., [³H]9-cis-retinoic acid)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Assay Setup:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes or purified protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Troubleshooting & Optimization
Troubleshooting LG100754 insolubility in cell culture media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and use of LG100754, with a focus on troubleshooting solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid ligand that acts as a modulator of the Retinoid X Receptor (RXR). It exhibits selective activity, functioning as an antagonist for RXR homodimers (RXR:RXR) but as an agonist for specific RXR heterodimers, notably with Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ).[1] This unique "dimer-selective" characteristic allows it to modulate specific gene transcription pathways.[2] this compound has been shown to play a role in adipocyte differentiation and improving insulin (B600854) resistance.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is the cause?
This is a common issue with hydrophobic compounds like this compound. The primary reasons for precipitation are:
-
Low Aqueous Solubility: this compound, like other retinoids, has poor solubility in aqueous solutions such as cell culture media.
-
"Solvent Shock": When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.
-
High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the specific cell culture medium.
-
Temperature: Adding a stock solution to cold media can decrease the compound's solubility.
-
Media Components: Interactions with salts, proteins, or other components in the media can sometimes lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is soluble in DMSO at concentrations of 10 mg/mL and higher.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. However, some robust cell lines may tolerate up to 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: Can I use media that has a visible precipitate of this compound?
No, it is not recommended to use media with a visible precipitate. The formation of a precipitate means the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could be harmful to the cells.
Q6: How should I store my this compound stock solution?
For long-term stability, store the this compound stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored properly, stock solutions are generally stable for several months.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound exceeds its solubility limit in the aqueous media. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Determine the kinetic solubility: Perform a solubility test to find the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Rapid Dilution / "Solvent Shock" | The abrupt change in solvent polarity causes the compound to precipitate. | 1. Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media first. 2. Slow addition and mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Pre-warm the media: Always ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. |
| Interaction with Media Components | Components in the media, particularly in serum, can interact with the compound and reduce its solubility. | Dilute in serum-free media first: If using a serum-containing medium, prepare the final working solution of this compound in the basal (serum-free) medium first, and then add the serum. |
Issue: this compound Precipitates Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Evaporation from the culture vessel can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit. | 1. Ensure proper humidification: Maintain optimal humidity levels in your cell culture incubator. 2. Use low-evaporation plates/flasks: Utilize culture vessels designed to minimize evaporation. 3. Seal plates for long-term experiments: For extended experiments, consider sealing the plates with a gas-permeable membrane. |
| Compound Instability | This compound may degrade or aggregate over extended periods in the aqueous environment of the cell culture media at 37°C. | 1. Prepare fresh working solutions: For long-term experiments, it is best to replace the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours). 2. Assess compound stability: If instability is suspected, you can perform a time-course experiment and analyze the concentration of the parent compound at different time points using methods like HPLC. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required by the experiment
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming (to 37°C) or brief sonication can be used. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Stepwise Dilution):
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Method A (Intermediate Dilution):
-
Perform an intermediate dilution of your high-concentration DMSO stock in a small volume of pre-warmed media. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM intermediate solution.
-
Add the required volume of this intermediate solution to your final volume of pre-warmed media to achieve the desired final concentration.
-
-
Method B (Direct Slow Addition):
-
While gently swirling or vortexing the pre-warmed cell culture medium, add the required volume of the high-concentration DMSO stock drop-by-drop. This ensures rapid dispersion and minimizes localized high concentrations of DMSO.
-
-
Ensure the final DMSO concentration is below the toxic level for your cells (ideally ≤ 0.1%).
-
-
Final Check:
-
After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. The solution should be clear.
-
Use the freshly prepared working solution immediately.
-
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol helps to determine the maximum soluble concentration of this compound in your specific experimental conditions.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Your specific cell culture medium (complete with all supplements)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile tube, prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
-
Add to Media:
-
In the 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution of the DMSO stock and a final DMSO concentration of 1%. Include a well with 2 µL of DMSO only as a blank.
-
-
Incubate and Observe:
-
Seal the plate and incubate at 37°C and 5% CO2.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum kinetic solubility under your experimental conditions.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in RXR:PPARγ Heterodimer Signaling
This compound acts as an agonist for the RXR:PPARγ heterodimer. Upon binding of this compound to RXR and a PPARγ agonist to PPARγ, the heterodimer undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of target genes involved in processes like adipogenesis and insulin sensitization.
References
Technical Support Center: Optimizing LG100754 Concentration for Cellular Assays
Welcome to the technical support center for optimizing the use of LG100754 in your cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic retinoid X receptor (RXR) ligand. It is known to be a selective RXR modulator, meaning its activity can vary depending on the RXR dimerization partner. It has been reported to act as an antagonist for RXR homodimers (RXR:RXR) but as an agonist for certain RXR heterodimers, such as with the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoic acid receptor (RAR).[1][2] This dual activity is sometimes referred to as a "phantom effect," where its binding to RXR can influence the activity of its partner receptor.[2][3]
Q2: What is a typical starting concentration range for this compound in cellular assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published studies, a broad starting range to consider is 10 nM to 10 µM . For specific applications, such as coactivator recruitment assays, concentrations around 1 µM have been used effectively. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Recommended Concentration Ranges
The following table summarizes suggested starting concentration ranges for this compound in various cellular assays based on literature. Note: These are starting points, and optimization for your specific cell line and experimental setup is essential.
| Cell Line | Assay Type | Recommended Starting Concentration Range | Reference(s) |
| 3T3-L1 | Adipocyte Differentiation | 100 nM - 1 µM | [1] |
| RAW 264.7 | Gene Expression (qPCR) | 100 nM - 5 µM | [4][5] |
| Various | Reporter Gene Assay | 10 nM - 10 µM | |
| Various | Cell Viability/Cytotoxicity | 100 nM - 20 µM | |
| Various | Western Blot | 100 nM - 5 µM |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Signaling pathway of this compound as an RXR modulator.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol describes a general method to determine the effective concentration range of this compound for a specific cellular response, such as in a reporter gene assay.
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Reporter gene assay system (e.g., Luciferase assay kit)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is to prepare a 2X concentration series. For a starting range of 10 nM to 10 µM, you might prepare 2X solutions of 20 µM, 2 µM, 200 nM, and 20 nM.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X this compound dilutions and fresh medium to the wells to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time, which should be optimized based on the specific assay and biological question (e.g., 24-48 hours for reporter assays).
-
Assay: Perform the reporter gene assay according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity of this compound
This protocol outlines the use of the MTT assay to determine the cytotoxic concentration range of this compound.
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at a broader range than the expected effective concentration (e.g., 100 nM to 50 µM). Treat the cells as described in Protocol 1, including appropriate controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. The concentration at which cell viability is reduced by 50% is the IC50 (half-maximal inhibitory concentration).
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with your technique. Consider using a multichannel pipette for adding reagents to reduce variability.
Issue: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: The concentration range is too low for your specific cell line or assay.
-
Solution 1: Test a higher concentration range.
-
Possible Cause 2: The compound may have degraded.
-
Solution 2: Use a fresh aliquot of the stock solution. Ensure proper storage conditions are maintained.
-
Possible Cause 3: Your cell line may not express the necessary RXR heterodimer partner for the desired response.
-
Solution 3: Verify the expression of the target receptors (e.g., PPARγ, RAR) in your cell line via qPCR or Western blot.
Issue: Unexpected cellular responses or suspected off-target effects.
-
Possible Cause: this compound is known to be selective, but at high concentrations, off-target effects can occur. It has been shown not to activate TR/RXR, VDR/RXR, or LXR/RXR heterodimers.[2] However, it can directly bind to RAR in some contexts.[3]
-
Solution:
-
Lower the concentration of this compound to the lowest effective concentration determined from your dose-response curve.
-
If you suspect activation of a specific off-target pathway, use a known inhibitor for that pathway as a control to see if the unexpected effect is blocked.
-
Review the literature for known off-target effects of RXR modulators in your specific cellular context.
-
Issue: Discrepancy between reporter assay results and endogenous gene expression.
-
Possible Cause: Reporter gene assays, while useful, may not fully recapitulate the complex regulation of endogenous genes.
-
Solution: Always validate your key findings from reporter assays by measuring the expression of endogenous target genes using techniques like qPCR or by assessing protein levels via Western blotting.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
How to avoid off-target effects of LG100754
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges when working with the rexinoid LG100754.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid X receptor (RXR) ligand. Its mechanism of action is complex and context-dependent. It can act as an antagonist for RXR homodimers and in the context of some heterodimers like RAR/RXR.[1][2] However, it can also act as an agonist for other RXR heterodimers, such as PPAR/RXR.[3]
Q2: What is the "phantom effect" of this compound?
The "phantom effect" refers to the ability of this compound to induce transactivation of the retinoic acid receptor (RAR) when bound to its heterodimeric partner, RXR, in a RAR/RXR complex.[1][4][5] This occurs even though this compound does not directly bind to the RAR ligand-binding pocket in this context. The proposed mechanism involves an allosteric conformational change in RAR induced by this compound binding to RXR, which promotes the recruitment of coactivators to RAR.[4] An alternative explanation for this effect is the direct binding of this compound to RAR, which stabilizes coactivator interactions.[1][2][6]
Q3: What are the known off-target effects of this compound?
The primary "off-target" considerations for this compound are its differential activity on various RXR heterodimers. While it antagonizes RXR homodimers, it can activate PPAR/RXR heterodimers.[3] This can lead to unintended biological effects if the experimental system expresses multiple RXR heterodimer partners. For instance, it does not activate TR/RXR, VDR/RXR, or LXR/RXR heterodimers.[1]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects requires careful experimental design. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage unintended targets.
-
Utilize a Well-Characterized Cell Line: Use cell lines with a well-defined expression profile of nuclear receptors to avoid confounding effects from unintended RXR heterodimers.
-
Employ Control Compounds: Include a structurally similar but inactive analog as a negative control. Additionally, use selective agonists and antagonists for the suspected on-target and off-target receptors to dissect the observed effects.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target (e.g., a specific PPAR isotype) to confirm that the observed effect is dependent on that target.
Troubleshooting Guides
Problem 1: Unexpected Gene Activation or Repression
Possible Cause: Activation of an unintended RXR heterodimer partner (e.g., PPARγ) or the "phantom effect" on RAR.
Troubleshooting Steps:
-
Characterize Nuclear Receptor Expression: Perform qPCR or Western blotting to determine the expression levels of various nuclear receptors (RXR, RAR, PPARs, LXR, etc.) in your experimental system.
-
Use Selective Antagonists: Co-treat with a selective antagonist for the suspected off-target receptor (e.g., a PPARγ antagonist) to see if the unexpected effect is blocked.
-
Reporter Assays: Use a panel of reporter gene assays for different RXR heterodimers (e.g., PPRE-luciferase for PPAR, RARE-luciferase for RAR) to assess the specific activity of this compound in your cells.
-
Direct Binding Assays: If available, perform direct binding assays such as a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cellular context.
Problem 2: Inconsistent Results Across Different Experiments
Possible Cause: Variability in cell culture conditions, passage number affecting receptor expression, or ligand degradation.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Verify Ligand Integrity: Prepare fresh stock solutions of this compound regularly and store them properly, protected from light. Confirm the concentration and purity of your stock.
-
Monitor Receptor Expression: Periodically check the expression levels of the target receptors in your cell lines.
Quantitative Data Summary
| Parameter | Receptor/Complex | Value | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| Retinoic acid receptor α (RARα) | 1791 nM | Inhibition of [3H]ATRA binding | [7] | |
| Retinoic acid receptor β (RARβ) | 2587 nM | Inhibition of [3H]ATRA binding | [7] | |
| Retinoic acid receptor γ (RARγ) | 6094 nM | Inhibition of [3H]ATRA binding | [7] | |
| Retinoid X receptor α (RXRα) | 8 nM | Inhibition of [3H]targretin binding | [7] | |
| Functional Activity (EC50) | ||||
| Retinoic acid receptor α (RARα) | 4 nM | Transcriptional activation | [7] | |
| Retinoic acid receptor β (RARβ) | 10 nM | Transcriptional activation | [7] | |
| Retinoic acid receptor γ (RARγ) | 192 nM | Transcriptional activation | [7] | |
| Functional Activity (IC50) | ||||
| Retinoid X receptor α (RXRα) | ~31.6 nM (pIC50 = 8.5) | Not specified | [7] |
Experimental Protocols
Coactivator Recruitment Assay (TR-FRET)
Objective: To measure the ability of this compound to promote or inhibit the interaction between a nuclear receptor and a coactivator peptide.
Methodology:
-
Reagents:
-
GST-tagged nuclear receptor ligand-binding domain (LBD) (e.g., RXRα, RARα, PPARγ).
-
Biotinylated coactivator peptide (e.g., SRC1, PGC1α).
-
Terbium-labeled anti-GST antibody.
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin).
-
Assay buffer.
-
-
Procedure:
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add the GST-tagged nuclear receptor LBD.
-
Add the biotinylated coactivator peptide.
-
Add the terbium-labeled anti-GST antibody and streptavidin-conjugated fluorophore.
-
Incubate at room temperature for 1-4 hours.
-
Read the plate on a time-resolved fluorescence reader, measuring the FRET signal.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the FRET ratio against the ligand concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to a target protein in intact cells.
Methodology:
-
Reagents:
-
Cultured cells expressing the target receptor.
-
This compound and vehicle control (e.g., DMSO).
-
Lysis buffer with protease inhibitors.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Data Analysis:
-
Analyze the amount of soluble target protein in each sample by Western blot or other protein detection methods.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
-
Transcriptional Reporter Assay
Objective: To measure the functional consequence of this compound binding on gene transcription mediated by a specific nuclear receptor heterodimer.
Methodology:
-
Reagents:
-
HEK293T or other suitable cell line.
-
Expression plasmids for the nuclear receptors of interest (e.g., RXRα and PPARγ).
-
A reporter plasmid containing a luciferase gene driven by a response element for the heterodimer (e.g., PPRE-luc).
-
A control plasmid for transfection normalization (e.g., β-galactosidase).
-
Transfection reagent.
-
This compound and other control ligands.
-
-
Procedure:
-
Co-transfect the cells with the expression plasmids, reporter plasmid, and control plasmid.
-
After 24 hours, treat the cells with this compound and control ligands at various concentrations.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activity.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the ligand concentration to determine the dose-response curve and EC50/IC50 values.
-
Visualizations
Caption: Signaling pathway of this compound in different RXR heterodimer contexts.
Caption: Troubleshooting workflow for investigating off-target effects of this compound.
References
- 1. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phantom ligand effect: allosteric control of transcription by the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Interpreting Unexpected Results with LG100754 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the retinoid X receptor (RXR) modulator, LG100754. This resource will help you interpret unexpected experimental outcomes and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: We observe transcriptional activation of a reporter gene driven by a Retinoic Acid Receptor (RAR) response element upon treatment with this compound, which we expected to be an RXR antagonist. Is this a known phenomenon?
A1: Yes, this is a well-documented phenomenon known as the "phantom effect" of this compound. While this compound acts as an antagonist on RXR homodimers, it can paradoxically lead to the transcriptional activation of RAR in the context of an RAR/RXR heterodimer.[1][2] This is because, in this heterodimeric context, this compound has been shown to bind directly to RAR, stabilizing an active conformation that promotes the recruitment of coactivators.[1][2]
Q2: In our cell-based assay, this compound is showing agonist activity on a PPARγ-driven reporter, but not on an LXR-driven reporter. Is this expected?
A2: Yes, this is the expected selectivity profile for this compound. It has been demonstrated to function as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) when heterodimerized with RXR.[3] Conversely, it does not typically activate Liver X Receptor (LXR) or Farnesoid X Receptor (FXR) heterodimers.[3] This selectivity is a key characteristic of this compound and is attributed to the specific conformational changes it induces in the RXR ligand-binding domain, which are only compatible with coactivator recruitment in the context of certain heterodimer partners like PPARγ.
Q3: We are not observing any response to this compound in our cellular assay, even though we are using a cell line known to express RXR and a relevant heterodimer partner.
A3: Several factors could contribute to a lack of response:
-
Cellular Context: The expression levels of coactivators and corepressors can significantly influence the activity of nuclear receptor modulators. Your specific cell line may have a co-regulator profile that does not favor this compound-mediated activation.
-
Compound Stability and Concentration: Ensure the integrity and concentration of your this compound stock solution. Degradation or inaccurate concentration can lead to a lack of activity.
-
Assay Conditions: Optimize incubation time and serum concentration in your cell culture media. Components in serum can sometimes interfere with the activity of test compounds.
-
Reporter Construct Design: The specific response element in your reporter construct is crucial. Ensure it is a bona fide binding site for the heterodimer of interest.
Q4: We are seeing antagonist activity of this compound in an RXR homodimer-driven reporter assay, but the IC50 value is different from what is reported in the literature. What could be the cause?
A4: Discrepancies in IC50 values can arise from several experimental variables:
-
RXR Agonist and Concentration: The potency of an RXR antagonist is often dependent on the reference agonist used and its concentration in the assay.[4] Different studies may use different agonists, leading to shifts in the measured IC50.
-
Cell Line and Transfection Efficiency: The cellular machinery, including the expression levels of RXR and co-regulators, can vary between cell lines, affecting the potency of the antagonist.
-
Assay Format: Differences in assay formats, such as the type of reporter gene, incubation times, and detection reagents, can all contribute to variability in quantitative measurements.
Data Presentation
Table 1: Summary of this compound Activity on RXR and its Heterodimers
| Target | Activity | EC50/IC50/Kd | Notes |
| RXRα Homodimer | Antagonist | IC50: ~8-10.3 nM[4] | Antagonistic activity is dependent on the reference agonist used. |
| RARα/RXRα Heterodimer | "Phantom" Agonist (via RAR) | Kd (SRC-1 recruitment with AM580): 0.17 ± 0.01 µM[1] | This compound can directly bind to RARα and promote coactivator recruitment. |
| PPARγ/RXRα Heterodimer | Agonist | - | Activates transcription through the PPARγ partner.[3] |
| LXR/RXRα Heterodimer | No Activation | - | Does not typically activate LXR-mediated transcription.[3] |
| FXR/RXRα Heterodimer | No Activation | - | Does not typically activate FXR-mediated transcription.[3] |
Experimental Protocols
Luciferase Reporter Gene Assay for RXR Heterodimer Activity
This protocol is designed to assess the effect of this compound on the transcriptional activity of a specific RXR heterodimer (e.g., RAR/RXR or PPAR/RXR).
Materials:
-
HEK293T cells
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)
-
Expression plasmids for RXRα and the heterodimer partner (e.g., RARα or PPARγ)
-
Luciferase reporter plasmid containing the appropriate response element (e.g., DR5 for RAR/RXR, PPRE for PPAR/RXR)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound and a reference agonist/antagonist
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXRα expression plasmid, the heterodimer partner expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS and the desired concentrations of this compound or control compounds.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of this compound to promote the interaction between an RXR heterodimer and a coactivator peptide.
Materials:
-
GST-tagged RXRα-LBD (Ligand Binding Domain)
-
His-tagged heterodimer partner LBD (e.g., RARα-LBD or PPARγ-LBD)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., SRC1, PGC1α) (acceptor fluorophore)
-
Assay buffer
-
This compound and control compounds
-
384-well black microplate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the GST-RXRα-LBD, His-partner-LBD, Terbium-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer.
-
Compound Addition: Add this compound or control compounds at various concentrations to the wells of the 384-well plate.
-
Receptor and Antibody Addition: Add the GST-RXRα-LBD, His-partner-LBD, and Terbium-anti-GST antibody mixture to the wells. Incubate for 1 hour at room temperature.
-
Coactivator Peptide Addition: Add the fluorescein-coactivator peptide to the wells.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for Terbium and Fluorescein.
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm). Plot the ratio against the compound concentration to determine the EC50 for coactivator recruitment.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol measures the direct binding of this compound to the LBD of RXR or its heterodimer partners.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
GST-tagged RXRα-LBD or partner LBD
-
This compound in running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize the GST-tagged LBD onto the sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized LBD surface and a reference surface. Record the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. Fit the steady-state binding responses against the this compound concentration to determine the equilibrium dissociation constant (Kd).
Mandatory Visualizations
Caption: Signaling pathways of this compound on different RXR dimer contexts.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
LG100754 stability and degradation in experimental conditions
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of publicly available scientific literature did not yield specific quantitative data on the stability and degradation of LG100754 under various experimental conditions, including different pH levels, temperatures, and light exposure. While general information on the stability of related compounds, such as retinoids, suggests potential sensitivity to light and temperature, specific degradation pathways and kinetics for this compound have not been documented in the reviewed resources.
Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, quantitative data tables, specific experimental protocols for degradation analysis, or a degradation pathway diagram for this compound at this time. The creation of such resources requires validated experimental data that is not currently available in the public domain.
We recommend that researchers working with this compound perform in-house stability studies to determine its degradation profile under their specific experimental conditions. Below, we provide a general framework and best practices for conducting such studies, based on established principles of pharmaceutical analysis.
General Guidance for In-House Stability Assessment of this compound
For researchers needing to assess the stability of this compound for their specific applications, we recommend conducting forced degradation studies. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs) - General Stability Considerations
Q1: What are the typical storage conditions for this compound stock solutions?
A1: Based on vendor recommendations, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Some suppliers indicate stability for ≥ 4 years at -20°C.[2] It is crucial to refer to the specific product information sheet provided by the supplier for the most accurate storage guidelines.
Q2: What general precautions should be taken when handling retinoid-like compounds such as this compound?
A2: Retinoids are often sensitive to light and oxidation. Therefore, it is advisable to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, consider purging stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: To determine the stability in your buffer, you should perform a stability study. This involves preparing a solution of this compound in your buffer of interest and monitoring its concentration over time at your experimental temperature. Samples should be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.
Troubleshooting Common Stability-Related Issues
While specific troubleshooting for this compound is not available, here are general guides for common issues encountered with research compounds:
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.
-
Assess Stability in Assay Medium: Incubate this compound in your complete assay medium for the duration of your experiment. Analyze samples at the beginning and end of the incubation period by HPLC to check for degradation.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the nature of the unknown peaks.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the main compound from any potential degradation products. This typically involves method development and validation.
-
Methodology for a General Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule. Below is a general protocol that can be adapted for this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Experimental Workflow:
Caption: General workflow for a forced degradation study of a research compound.
Visualizing Potential Degradation Pathways
Without experimental data, a specific degradation pathway for this compound cannot be drawn. However, based on its chemical structure which contains a carboxylic acid, an ether, and a polyene system within a tetrahydronaphthalene core, potential degradation pathways could involve:
-
Hydrolysis: The ether linkage could potentially be susceptible to cleavage under strong acidic or basic conditions, although ethers are generally stable.
-
Oxidation: The polyene chain and the tetrahydronaphthalene ring system could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.
-
Isomerization: The double bonds in the polyene chain could undergo cis-trans isomerization upon exposure to light or heat.
-
Decarboxylation: The carboxylic acid group might be lost under certain conditions, such as high heat.
A logical diagram for troubleshooting unexpected experimental results is presented below.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
We hope this general guidance is helpful for your research. We will continue to monitor the scientific literature and update this technical support center should specific stability data for this compound become available.
References
Technical Support Center: Overcoming Resistance to LG100754 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential resistance to the rexinoid X receptor (RXR) ligand, LG100754, in cancer cell lines. The information provided is based on established mechanisms of resistance to rexinoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic rexinoid that acts as a ligand for the Retinoid X Receptor (RXR). Its mechanism is unique in that it functions as an antagonist for RXR homodimers (RXR/RXR) but as an agonist for specific RXR heterodimers, such as those formed with the Retinoic Acid Receptor (RAR) and Peroxisome Proliferator-Activated Receptors (PPARs)[1]. This selective activation of heterodimers is often referred to as the "phantom ligand effect"[2][3][4]. In the context of cancer, activation of these heterodimers can lead to the regulation of gene expression that controls cell proliferation, differentiation, and apoptosis[5].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While direct resistance to this compound in cancer cell lines is not extensively documented, resistance to other rexinoids like bexarotene (B63655) has been observed. Based on these studies, potential mechanisms of resistance to this compound may include:
-
Altered Subcellular Localization of RXRα: The mislocalization of the RXRα receptor from the nucleus to other cellular compartments, such as splicing factor compartments, can render it unable to function as a transcription factor, leading to a loss of response[3].
-
Imbalance in the RXR:RAR Ratio: The ratio of RXR to its heterodimerization partner, RAR, can influence the cellular response. An altered balance can interfere with the formation of functional RXR heterodimers, thereby diminishing the effect of this compound[3].
-
Increased Expression of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of this compound.
-
Downregulation of RXRα Expression: A reduced expression of the target receptor, RXRα, has been identified as a mechanism for acquired resistance to the rexinoid bexarotene in T-cell malignancies.
Q3: Are there ways to overcome or prevent resistance to this compound?
A3: Yes, based on studies with other rexinoids, several strategies can be explored:
-
Combination Therapy: Combining this compound with other cytotoxic agents has been shown to prevent and overcome multidrug resistance. For instance, the rexinoid bexarotene has been shown to resensitize resistant cells to agents like paclitaxel (B517696) and gemcitabine[2][6].
-
Modulating Signaling Pathways: Investigating and targeting signaling pathways that may be compensating for the effects of this compound could restore sensitivity.
-
Inhibitors of ABC Transporters: If increased efflux is identified as the resistance mechanism, co-treatment with an ABC transporter inhibitor could increase the intracellular concentration of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cancer cell line experiments.
Problem: Decreased or no response to this compound treatment.
Possible Cause 1: Altered RXRα Subcellular Localization
-
How to Investigate: Perform immunofluorescence staining for RXRα in both your sensitive (parental) and potentially resistant cell lines. Compare the localization of the receptor. In sensitive cells, RXRα should be predominantly nuclear. In resistant cells, you may observe a punctate, speckled pattern within the nucleus, indicative of localization to splicing factor compartments, or increased cytoplasmic staining.
-
Troubleshooting:
-
Confirm the altered localization using cell fractionation followed by Western blotting to quantify RXRα levels in nuclear and cytoplasmic fractions.
-
Currently, there are no straightforward methods to reverse this mislocalization in a routine experimental setting. If this is the confirmed mechanism, it may be necessary to explore alternative therapeutic strategies or different cellular models.
-
Possible Cause 2: Imbalance of RXR and RAR Expression
-
How to Investigate:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of RXRα and the different RAR isoforms (α, β, γ) in sensitive and resistant cells. A significant shift in the ratio of RXR to RAR transcripts in resistant cells could indicate this mechanism.
-
Western Blotting: Quantify the protein levels of RXRα and RAR isoforms to confirm if the changes at the mRNA level translate to the protein level.
-
Co-immunoprecipitation (Co-IP): Perform Co-IP using an antibody against RXRα and then blot for RARs (and vice-versa) to assess the formation of heterodimers in both sensitive and resistant cell lines. A reduction in heterodimer formation in resistant cells would support this mechanism.
-
-
Troubleshooting:
-
If a specific RAR isoform is significantly upregulated, consider using an RAR antagonist in combination with this compound to see if sensitivity can be restored.
-
Possible Cause 3: Increased Drug Efflux via ABC Transporters
-
How to Investigate:
-
Quantitative PCR (qPCR): Measure the mRNA expression of common multidrug resistance-associated ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in sensitive and resistant cells.
-
Western Blotting: Confirm if increased mRNA levels correlate with higher protein expression of these transporters.
-
Functional Efflux Assay: Use a fluorescent substrate of ABC transporters, such as rhodamine 123 (for ABCB1) or calcein-AM, to measure the efflux activity. Resistant cells with higher transporter activity will show lower intracellular fluorescence.
-
-
Troubleshooting:
-
Co-treat the resistant cells with this compound and a known inhibitor of the overexpressed ABC transporter (e.g., verapamil (B1683045) for ABCB1). A restoration of sensitivity would confirm this resistance mechanism.
-
Quantitative Data
Direct quantitative data on this compound resistance is limited. The following tables provide representative data for the related rexinoid, bexarotene, and another potent rexinoid, LG100268, to offer a comparative perspective on the range of activities of these compounds.
Table 1: IC50 Values of Bexarotene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.020 |
| MV-4-11 | Leukemia | 0.438 |
| OCI-AML5 | Acute Myeloid Leukemia | 0.563 |
| EKVX | Lung Adenocarcinoma | 0.927 |
| MIA-PaCa-2 | Pancreatic Adenocarcinoma | 2.920 |
| G-361 | Melanoma | 3.545 |
| BT-549 | Breast Carcinoma | 33.15 |
| A549 | Lung Carcinoma | 33.22 |
| HT-29 | Colorectal Adenocarcinoma | 33.29 |
| PC-3 | Prostate Adenocarcinoma | 33.31 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values can vary between studies and experimental conditions.
Table 2: Potency of the Rexinoid LG100268
| Parameter | Receptor | Value (nM) |
| EC50 | RXRα | 4 |
| EC50 | RXRβ | 3 |
| EC50 | RXRγ | 4 |
| Ki | RXRα | 3.4 |
| Ki | RXRβ | 6.2 |
| Ki | RXRγ | 9.2 |
EC50 represents the concentration for 50% of maximal activation. Ki represents the binding affinity.[7]
Experimental Protocols
Protocol 1: Generation of a Rexinoid-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a rexinoid.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 2-fold at each step.
-
Monitoring and Selection: At each concentration, monitor cell viability. There will likely be significant cell death initially. Allow the surviving cells to repopulate the culture vessel.
-
Establishment of Resistant Line: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, confirm the degree of resistance by performing a full dose-response curve and calculating the new IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Immunofluorescence Staining for RXRα Subcellular Localization
-
Cell Seeding: Seed both parental (sensitive) and resistant cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for RXRα diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Co-immunoprecipitation (Co-IP) for RXR/RAR Interaction
-
Cell Lysis: Lyse both sensitive and resistant cells with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., anti-RXRα) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-RARα).
Protocol 4: Rhodamine 123 Efflux Assay for ABCB1 Activity
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a pre-warmed buffer (e.g., HBSS). Incubate the cells with a loading buffer containing Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Efflux: After loading, wash the cells with ice-cold buffer to remove extracellular dye. Add pre-warmed buffer (with or without an ABCB1 inhibitor like verapamil as a control) to initiate dye efflux.
-
Measurement: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 90 minutes) using a fluorescence plate reader (Excitation/Emission ~485/530 nm).
-
Analysis: Cells with higher ABCB1 activity will show a faster decrease in intracellular fluorescence over time.
Signaling Pathways and Workflows
References
- 1. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Treatment-Associated Modulation of ABC Transporter Genes (ABCC1, ABCB1, and ABCA2) in Schizophrenia: A Longitudinal Expression Study | MDPI [mdpi.com]
- 4. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Bexarotene - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 7. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of LG100754 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the rexinoid LG100754. The focus is on addressing challenges related to its low bioavailability in animal models and providing potential formulation strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic retinoid X receptor (RXR) ligand. It functions as an antagonist for RXR homodimers but acts as an agonist for heterodimers of RXR with other nuclear receptors, such as the retinoic acid receptor (RAR) and the peroxisome proliferator-activated receptor-gamma (PPARγ). This selective action allows it to modulate gene expression downstream of these heterodimeric complexes.
Q2: Why is the bioavailability of this compound a concern in animal studies?
A2: this compound is a lipophilic compound with poor aqueous solubility. This characteristic can lead to low and variable oral bioavailability, which may result in suboptimal plasma concentrations and potentially limit its therapeutic efficacy in preclinical studies.
Q3: What are the potential consequences of poor bioavailability in my experiments?
A3: Poor bioavailability can lead to several experimental issues, including:
-
Underestimation of efficacy: The compound may appear less effective than it actually is due to insufficient exposure at the target site.
-
High variability in results: Inconsistent absorption can lead to significant variations in plasma concentrations between individual animals, making data interpretation difficult.
-
Need for higher doses: To achieve therapeutic concentrations, higher doses may be required, which can increase the risk of off-target effects and toxicity.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These primarily focus on increasing the drug's dissolution rate and/or solubility in the gastrointestinal tract. Common approaches include:
-
Particle size reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Lipid-based formulations: Incorporating the drug into a lipid-based delivery system can improve its solubilization in the gut and facilitate its absorption through the lymphatic system.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.
-
Co-crystallization: Forming a co-crystal with a benign co-former molecule can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.
Troubleshooting Guide
Problem: I am observing low and inconsistent plasma concentrations of this compound in my animal model after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor dissolution of the compound in the gastrointestinal tract. | Consider reformulating this compound to improve its dissolution rate. Strategies such as micronization or nanomilling to reduce particle size can be effective.[1] |
| Low solubility of this compound in gastrointestinal fluids. | Explore the use of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance solubilization.[2][3][4][5] |
| Precipitation of the compound in the gut. | Investigate the use of precipitation inhibitors in your formulation. Polymers like HPMC or PVP can help maintain a supersaturated state of the drug in the gastrointestinal tract. |
| First-pass metabolism. | While this compound's metabolism is not extensively detailed in the provided results, consider co-administration with an inhibitor of relevant metabolic enzymes if this is identified as a significant factor. |
Problem: I am seeing high variability in the pharmacokinetic data between individual animals.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent food intake affecting drug absorption. | Standardize the feeding schedule for the animals. For many oral bioavailability studies, animals are fasted overnight prior to drug administration. |
| Formulation instability or lack of homogeneity. | Ensure the formulation is well-characterized and homogenous. For suspensions, ensure adequate mixing before each administration. |
| Variable gastric emptying times. | Consider the impact of the vehicle on gastric emptying. Some vehicles may alter gastrointestinal transit time. |
Data Presentation: Comparative Pharmacokinetics of Formulation Strategies
The following tables summarize pharmacokinetic data from studies in rats for different formulation strategies aimed at improving the bioavailability of poorly soluble drugs. While not specific to this compound, this data provides a comparative overview of the potential improvements that can be achieved.
Table 1: Pharmacokinetic Parameters of Nanoparticle Formulations in Rats
| Drug | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Amiodarone | Solution | - | - | Reference |
| Solid Lipid Nanoparticles (SLN) | 58x higher than solution | 2.6x higher than solution | 2.6-fold | |
| Liposomes | 916x higher than solution | 22.5x higher than solution | 22.5-fold | |
| Drug 301029 | Microparticle | 800 | 3400 | Reference |
| Nanoparticle | 2300 | 14200 | ~4-fold | |
| Alpha-Tocopherol | Free | 2910 | 36640 | Reference |
| PLGA Nanoparticles | 3810 | 99000 | 2.7-fold | |
| PLGA-Chitosan Nanoparticles | 3920 | 80900 | 2.2-fold |
Note: Data for Amiodarone Cmax and AUC are presented as fold-increase relative to the solution due to the presentation in the source material.[6] Data for Drug 301029 and Alpha-Tocopherol are approximate values derived from graphical and textual descriptions in the search results.[7][8]
Table 2: Pharmacokinetic Parameters of Lipid-Based Formulations in Rats
| Drug | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Dibudipine | Suspension | - | - | Reference |
| Oily Solution | - | - | - | |
| Phytosolve® (Lipid-based) | - | - | 2.5-fold vs. suspension | |
| Lutein and Zeaxanthin | MCT Oil | 52.54 | 494.51 | Reference |
| MCT + Phosphatidylcholine | Higher than MCT Oil | Higher than MCT Oil | Significant increase | |
| MCT + Phosphatidylserine | 69.63 | 620.23 | 1.25-fold vs. MCT Oil | |
| Liposomal Powder | Higher than MCT Oil | Higher than MCT Oil | Significant increase |
Note: Specific Cmax and AUC values for Dibudipine formulations were not provided in the search results, only the relative bioavailability increase.[9] For Lutein and Zeaxanthin, "Higher than MCT Oil" indicates a statistically significant increase was reported, but the exact values were not presented in a comparable format in the abstract.[10]
Experimental Protocols
1. Protocol for In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before drug administration to minimize food effects on absorption.
-
Drug Administration:
-
Oral (PO): The drug formulation is administered via oral gavage. The volume and concentration should be calculated based on the animal's body weight.
-
Intravenous (IV): For determination of absolute bioavailability, a separate group of animals receives the drug intravenously, typically via the tail vein. The drug is usually dissolved in a suitable vehicle for injection.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is typically drawn from the tail vein or via a cannula into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
2. Preparation of a Nanocrystal Formulation by Wet Media Milling
-
Objective: To reduce the particle size of the drug to the nanometer range to enhance dissolution.
-
Materials:
-
This compound (or other poorly soluble drug)
-
Stabilizer solution (e.g., a solution of a surfactant like Poloxamer 188 or a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
-
Procedure:
-
Prepare a suspension of the drug in the stabilizer solution.
-
Add the suspension and the milling media to the milling chamber of a planetary ball mill or a similar apparatus.
-
Mill the suspension at a specified speed and for a predetermined duration. The milling time will need to be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Mandatory Visualizations
Caption: RXR:PPARγ signaling pathway activated by this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Applications of lipid based formulation technologies in the delivery of biotechnology-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. How do lipid-based drug delivery systems affect the pharmacokinetic and tissue distribution of amiodarone? A comparative study of liposomes, solid lipid nanoparticles, and nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Lipid-based Drug Delivery System (Phytosolve) on Oral Bioavailability of Dibudipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Nuances of LG100754: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG100754. The unique pharmacological profile of this rexinoid can lead to variability in experimental outcomes. This resource aims to clarify these complexities and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent agonist versus antagonist activity with this compound?
A1: The variability in this compound activity stems from its nature as a selective Retinoid X Receptor (RXR) modulator. Its effect—agonist or antagonist—is highly dependent on the specific RXR heterodimer present in your experimental system.[1][2][3][4][5] For instance, while this compound acts as an antagonist on RXR homodimers, it can function as an agonist in the context of RXR:PPARγ and RXR:RAR heterodimers.[2][3][4] This is often referred to as a "phantom effect," where its binding to RXR induces a conformational change that allows for the activation of the partner receptor.[1][4][5]
Q2: My results show unexpected off-target effects. What could be the cause?
A2: this compound exhibits selectivity for certain RXR heterodimers. It does not activate permissive heterodimers such as RXR:LXR, RXR:FXR, or RXR:NGFI-B.[2][3] However, it has been shown to directly bind to Retinoic Acid Receptor (RAR) and stabilize coactivator interactions, which could explain some unexpected transcriptional activation.[1][4][5] Ensure your cell system's receptor expression profile is well-characterized to interpret your results accurately.
Q3: I am observing lower than expected potency in my in vivo studies. Why might this be?
A3: While effective in cell-based assays, this compound may exhibit lower efficacy in vivo due to poor bioavailability.[2] Circulating concentrations might be insufficient to achieve the desired therapeutic effect.[2] Consider conducting pharmacokinetic studies to determine the optimal dosing regimen for your animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Reporter Gene Assay Results | The reporter construct and cell line used may have varying expression levels of RXR and its heterodimer partners (e.g., RAR, PPAR, LXR, FXR). | Characterize the expression of relevant nuclear receptors in your cell line. Use a well-defined cell system with known receptor expression profiles. Consider using cell lines that endogenously express the target of interest. |
| Variable Outcomes in Adipocyte Differentiation Assays | The differentiation potential of pre-adipocyte cell lines (e.g., 3T3-L1) can be influenced by passage number, confluency, and the specific differentiation cocktail used. | Standardize your cell culture and differentiation protocols. Use low-passage cells and ensure consistent cell density at the time of induction. Optimize the concentration of insulin (B600854) and other components of the differentiation medium.[2] |
| Discrepancies Between In Vitro and In Vivo Data | As mentioned in the FAQs, poor bioavailability of this compound can lead to reduced in vivo efficacy.[2] | Perform pharmacokinetic analysis to measure plasma and tissue concentrations of this compound. Consider alternative delivery methods or formulations to improve bioavailability. |
| Contradictory Coactivator/Corepressor Recruitment Results | The recruitment of coactivators and corepressors is highly specific to the RXR heterodimer and the confirmation induced by this compound. For example, this compound does not promote the recruitment of SRC-1 to the RXR:PPARγ heterodimer but does selectively recruit TRAP220.[2] | Utilize a panel of coactivator and corepressor peptides in your recruitment assays to obtain a comprehensive profile of this compound's activity on your target heterodimer. |
Experimental Protocols
Example Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol is a general guideline based on methodologies reported in the literature.[2]
-
Cell Plating: Plate 3T3-L1 pre-adipocytes in a suitable culture vessel at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 10 µg/ml insulin, and the desired concentration of this compound or a positive control (e.g., a PPARγ agonist).
-
Maintenance: Change the differentiation medium every 2-3 days.
-
Assessment of Differentiation: After 7-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: To visualize lipid droplet accumulation.
-
Triglyceride Quantification: For a quantitative measure of lipid accumulation.
-
Gene Expression Analysis: Measure the expression of adipogenic marker genes (e.g., aP2, PPARγ) by qPCR.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in RXR heterodimers.
Caption: General experimental workflow for studying this compound.
References
- 1. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The "Phantom Effect" of the Rexinoid this compound: structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of LG100754 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of LG100754 solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used and recommended solvent.[1][2] Other solvents such as DMF and ethanol (B145695) can also be used, with varying solubility limits.[2] It is crucial to use anhydrous solvents to minimize degradation from hydrolysis.
Q2: At what temperature should I store my this compound stock solution?
A2: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] Storage at -20°C is also an option for shorter durations.[1][2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound solutions is dependent on the storage temperature. When stored at -80°C in a suitable solvent like DMSO, stock solutions can be stable for up to 6 months.[1] For storage at -20°C, the recommended duration is up to 1 month.[1] The solid form of this compound is stable for at least 4 years when stored at -20°C.[2]
Q4: Should I protect this compound solutions from light?
Q5: Can I store diluted working solutions of this compound?
A5: It is highly recommended to prepare fresh working solutions from your stock solution on the day of the experiment.[1] If temporary storage is necessary, keep the solution on ice and protected from light for a few hours. Long-term storage of diluted solutions is not advised due to increased solvent interaction and potential for adsorption to container surfaces.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution after thawing. | The concentration of this compound exceeds its solubility at a lower temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, light exposure). | Prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Always use fresh dilutions for experiments. |
| Difficulty dissolving this compound solid. | The chosen solvent has a low solubility limit for this compound. | Refer to the solubility data provided by the supplier.[2] Consider using a solvent with higher solubility, such as DMF (up to 30 mg/ml) or DMSO (up to 20 mg/ml).[2] Gentle heating and sonication can aid dissolution.[1] |
Data Presentation
Summary of this compound Storage Conditions
| Form | Solvent | Storage Temperature | Storage Duration | Source |
| Stock Solution | DMSO | -80°C | Up to 6 months | MedChemExpress[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | MedChemExpress[1] |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | Cayman Chemical[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous DMSO, sterile amber glass vials, precision balance, vortex mixer, and sonicator.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound solid using a precision balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously to dissolve the compound. If necessary, gently warm the vial to 37°C or use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Protocol for Assessing the Stability of this compound Solutions
-
Objective: To determine the stability of an this compound solution under specific storage conditions over time.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
-
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze an aliquot of the fresh solution (Time 0) using a validated HPLC method to determine the initial peak area and purity.
-
Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature, with/without light exposure).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and analyze it using the same HPLC method.
-
Compare the peak area of the main this compound peak and the presence of any new degradation peaks to the Time 0 sample.
-
A significant decrease in the main peak area or the appearance of degradation peaks indicates instability under the tested conditions.
-
Mandatory Visualization
Caption: Workflow for selecting the appropriate long-term storage conditions for this compound solutions.
References
Validation & Comparative
A Comparative Guide to RXR Agonists: LG100754 vs. LG100268
In the landscape of Retinoid X Receptor (RXR) modulation, LG100754 and LG100268 emerge as critical tools for researchers, each possessing distinct profiles of activity that dictate their utility in various experimental contexts. While both interact with RXR, their effects on receptor homodimers and heterodimers differ significantly, leading to divergent downstream signaling and physiological outcomes. This guide provides a detailed comparison of these two key compounds, supported by experimental data and methodologies, to aid researchers in their selection and application.
Unraveling the Nuances: Agonism, Antagonism, and the "Phantom Effect"
LG100268 is characterized as a potent and selective RXR agonist, demonstrating broad activity across RXR homodimers and a range of heterodimeric partners.[1][2][3] In contrast, this compound exhibits a more complex and context-dependent mechanism of action. It functions as an antagonist for RXR homodimers but acts as an agonist in the context of specific RXR heterodimers, most notably with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoic Acid Receptor (RAR).[1][2][4][5]
A particularly noteworthy characteristic of this compound is the "phantom effect" observed in RAR/RXR heterodimers.[6][7][8][9][10] Structural and biochemical studies have revealed that while this compound binds to the RXRα ligand-binding domain (LBD) and induces an antagonist conformation, it facilitates the activation of the RARα partner, leading to the recruitment of coactivators and subsequent gene transcription.[6][7][8][9][10] This is a stark contrast to pan-agonists like LG100268, which activate both partners of the heterodimer.
Quantitative Comparison of Ligand Properties
The following table summarizes the available quantitative data for this compound and LG100268, providing a direct comparison of their binding affinities and activation potentials.
| Parameter | This compound | LG100268 | Reference |
| RXRα Binding Affinity (Kd) | Not explicitly found | 3 nM | [11] |
| RXRα Activation (EC50) | Antagonist | 4 nM | [3] |
| RXRβ Activation (EC50) | Antagonist | 3 nM | [3] |
| RXRγ Activation (EC50) | Antagonist | 4 nM | [3] |
| RXR:PPARγ Activation | Agonist | Agonist | [1][2] |
| RXR:RAR Activation | "Phantom" Agonist | Agonist | [2][6] |
| Selectivity for RXR over RAR | Not explicitly found | >1000-fold | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of these compounds and the experimental approaches to characterize them, the following diagrams are provided.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 6. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The "Phantom Effect" of the Rexinoid this compound: structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Insulin Sensitization: LG100754 Versus Thiazolidinediones
A Comparative Analysis of Two distinct insulin-sensitizing agents, the rexinoid LG100754 and the thiazolidinedione class of drugs. This guide delves into their mechanisms of action, comparative efficacy, and the experimental basis for their insulin-sensitizing effects, providing valuable insights for researchers and drug development professionals in the field of metabolic diseases.
In the landscape of therapeutics for type 2 diabetes, insulin (B600854) sensitizers play a pivotal role. Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, have been a cornerstone of treatment, directly targeting the peroxisome proliferator-activated receptor gamma (PPARγ). More recently, alternative pathways for insulin sensitization have been explored, leading to the investigation of compounds like this compound, a rexinoid that modulates the retinoid X receptor (RXR), a key partner in PPARγ signaling. This guide provides a comprehensive comparison of this compound and thiazolidinediones, focusing on their distinct mechanisms and presenting supporting experimental data.
Mechanism of Action: A Tale of Two Receptors
Thiazolidinediones exert their effects by acting as potent and selective agonists of PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1] Upon activation by a TZD, PPARγ forms a heterodimer with RXR. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in gene expression that ultimately enhance insulin sensitivity.
In contrast, this compound functions as a ligand for RXR, the obligate heterodimer partner for PPARγ.[2] While it has been described as an RXR antagonist in some contexts, it uniquely functions as an agonist in the context of the RXR:PPARγ heterodimer.[1][2] This selective activation of the RXR:PPARγ signaling pathway provides an alternative approach to achieving insulin sensitization.
Comparative Efficacy: A Look at the Data
To objectively compare the insulin-sensitizing potential of this compound and thiazolidinediones, we have summarized key quantitative data from in vitro and in vivo studies.
| Parameter | This compound | Thiazolidinediones (Rosiglitazone) | Reference |
| Target Receptor | Retinoid X Receptor (RXR) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | [2] |
| Binding Affinity (Kd/Ki) | Not explicitly found for RXR | ~40 nM (BRL49653 for PPARγ) | [3] |
| In Vitro Efficacy (EC50) | Not explicitly found for glucose uptake | 60 nM (PPARγ agonism) | [1] |
| In Vivo Efficacy (db/db mice) | Prevents the rise in blood glucose | Normalizes hyperglycemia (10-20 mg/kg/day) | [2][4][5] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and thiazolidinediones are best understood by visualizing their respective signaling pathways and the experimental workflows used to characterize them.
Signaling Pathways
Experimental Workflow: In Vitro Adipocyte Differentiation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the insulin-sensitizing effects of this compound and thiazolidinediones.
3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol is used to assess the ability of compounds to promote the differentiation of preadipocytes into mature, insulin-responsive adipocytes.
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Two days post-confluence, initiate differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).[6]
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-10 days post-induction).
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O solution (0.3% in 60% isopropanol) for 10-20 minutes at room temperature.[7][8]
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize and quantify the stained lipid droplets using microscopy. For quantification, the dye can be eluted with isopropanol and the absorbance measured at a specific wavelength.[9]
Western Blot Analysis of Insulin Signaling Proteins
This technique is employed to investigate the effects of the compounds on the key proteins involved in the insulin signaling cascade.
Cell Lysis and Protein Quantification:
-
Treat differentiated 3T3-L1 adipocytes with the test compounds (this compound or a thiazolidinedione) for the desired duration, followed by stimulation with insulin.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the insulin signaling proteins of interest (e.g., phosphorylated Akt, total Akt, GLUT4).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[10]
Conclusion
Both this compound and thiazolidinediones demonstrate efficacy as insulin sensitizers, albeit through distinct molecular targets. Thiazolidinediones directly activate PPARγ, a well-established regulator of adipogenesis and glucose metabolism. This compound, on the other hand, offers a more targeted approach by modulating the activity of the RXR:PPARγ heterodimer. The data presented here provides a foundation for further comparative studies to fully elucidate the relative therapeutic potential and safety profiles of these two classes of compounds. A deeper understanding of their differential effects on gene expression and cellular metabolism will be crucial for the development of next-generation insulin sensitizers with improved efficacy and fewer side effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of LG100754 on RXR Homodimers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinoid X receptor (RXR) antagonist, LG100754, with other relevant compounds. The focus is on its antagonist activity specifically on RXR homodimers, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.
Introduction
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors. The activation of RXR homodimers by agonists, such as 9-cis-retinoic acid, initiates a cascade of events leading to the transcription of target genes. RXR antagonists, by blocking this activation, are valuable tools for studying RXR signaling and hold therapeutic potential. This compound was the first compound to be identified as an RXR antagonist.[1] This guide focuses on the validation of its antagonist activity on RXR homodimers and compares its performance with other known RXR antagonists.
Comparative Antagonist Activity
The antagonist activity of this compound and other RXR modulators is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based reporter assays. A lower IC50 value indicates a higher potency of the antagonist. It is important to note that comparing IC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell line used, the specific RXR agonist, and its concentration.
The following table summarizes the reported IC50 values for this compound and other common RXR antagonists. The data presented here is compiled from various sources, and direct comparison should be made with caution.
| Compound | Target | Cell Line | Agonist Used (Concentration) | IC50 (nM) | Reference |
| This compound | RXRα Homodimer | CV-1 | Bexarotene (32 nM) | 16 | [2] |
| HX531 | RXRα | COS-7 | IRX4204 (10 nM) | 1000 | [2] |
| PA452 | Not specified | Not specified | PA024 | Not specified | [1] |
| UVI3003 | Not specified | Not specified | CD3254 | Not specified | [1] |
Note: The activity of these antagonists can differ depending on the coexisting RXR agonist.[1] For instance, the antagonistic activity of this compound was evaluated against the synthetic agonist bexarotene.[1]
Interestingly, while this compound acts as an antagonist on RXR homodimers, it has been shown to function as an agonist in the context of certain RXR heterodimers, such as RXR:PPARγ.[3] This highlights the complexity of RXR pharmacology and the importance of characterizing antagonist activity in the specific context of the dimer being studied.
Experimental Protocols
The validation of RXR antagonist activity is predominantly carried out using luciferase reporter gene assays. This method provides a quantitative measure of the transcriptional activity of RXR homodimers in response to agonists and the inhibitory effect of antagonists.
Detailed Protocol: RXR Homodimer Antagonist Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format using Human Embryonic Kidney 293T (HEK293T) cells.
Day 1: Cell Seeding
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.
-
Incubate overnight.[4]
Day 2: Transfection
-
Prepare a transfection mixture containing:
-
An expression plasmid for human RXRα.
-
A luciferase reporter plasmid containing an RXR response element (RXRE) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Add the transfection complex to each well and incubate for 24 hours.[4][5]
Day 3: Compound Treatment
-
Prepare serial dilutions of the RXR antagonist (e.g., this compound) and the RXR agonist (e.g., 9-cis-retinoic acid or bexarotene) in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium from the cells.
-
Add the diluted antagonist to the wells and incubate for a predetermined time (e.g., 1 hour).
-
Add the RXR agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Include appropriate controls: vehicle control (DMSO), agonist only, and antagonist only.
-
Incubate for 18-24 hours.[4]
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells using a lysis buffer.[6]
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.[7]
-
Calculate the relative luciferase units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Plot the RLU against the antagonist concentration and fit a dose-response curve to determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows involved in validating RXR antagonists, the following diagrams have been generated using Graphviz.
RXR Homodimer Signaling Pathway
In the absence of a ligand, the RXR homodimer is bound to a specific DNA sequence called the retinoid X response element (RXRE) and is associated with corepressor proteins like SMRT and NCoR, which inhibit gene transcription.[8][9] Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins such as SRC-1.[10] This coactivator complex then promotes the transcription of target genes. An antagonist like this compound binds to the RXR homodimer but does not induce the conformational change necessary for coactivator recruitment, thereby blocking gene transcription.
Caption: RXR homodimer signaling pathway.
Experimental Workflow for RXR Antagonist Validation
The following diagram illustrates the key steps in a typical experimental workflow for validating the antagonist activity of a compound on RXR homodimers using a luciferase reporter assay.
Caption: Experimental workflow for RXR antagonist validation.
Conclusion
References
- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- 6. med.emory.edu [med.emory.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LG100754's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100754 is a synthetic retinoid X receptor (RXR) ligand, also known as a rexinoid, that exhibits a unique pharmacological profile. Unlike pan-RXR agonists, this compound displays a fascinating dual activity: it acts as an antagonist for RXR homodimers while functioning as a selective agonist for specific RXR heterodimers. This distinct mechanism of action, often termed the "phantom effect," has positioned this compound as a valuable tool for dissecting the complex roles of RXR in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's effects across different cell types, supported by experimental data and detailed protocols, to aid researchers in its effective application.
Mechanism of Action: A Tale of Two Dimers
Retinoid X receptors are nuclear receptors that form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), retinoic acid receptors (RARs), liver X receptors (LXRs), and farnesoid X receptors (FXRs). The activity of this compound is highly dependent on the dimeric partner of RXR.
As an Antagonist: In the context of RXR homodimers, this compound functions as an antagonist.[1] It binds to the ligand-binding pocket of RXR but fails to induce the conformational change necessary for coactivator recruitment and subsequent gene transcription. Instead, it can promote the association of corepressors, leading to the silencing of target genes.[1]
As a Selective Agonist: The "phantom effect" of this compound becomes apparent in the context of specific RXR heterodimers. For instance, in RXR:PPARγ and RXR:RAR heterodimers, the binding of this compound to RXR can allosterically activate the partner receptor, leading to the recruitment of coactivators and the transcription of target genes.[1][2] This selective agonist activity is not universal across all heterodimers; for example, this compound does not activate RXR:LXR or RXR:FXR heterodimers.[2]
Comparative Performance of this compound in Different Cell Types
The dual agonistic and antagonistic nature of this compound translates into diverse cellular outcomes depending on the specific RXR dimer pairs expressed in a given cell type. The following tables summarize the known effects and, where available, the quantitative performance of this compound in comparison to other relevant compounds.
Table 1: Agonistic Effects of this compound on RXR:PPARγ Heterodimers
| Cell Type | Assay | Compound | EC50 / Activity | Reference |
| 3T3-L1 Preadipocytes | Adipocyte Differentiation | This compound | Induces differentiation | [2] |
| 3T3-L1 Preadipocytes | Adipocyte Differentiation | Rosiglitazone | Potent induction of differentiation | [3] |
| HEK293 | RXR:PPARγ Transactivation Assay | This compound | Agonist | [2] |
| HEK293 | RXR:PPARγ Transactivation Assay | Rosiglitazone | Full agonist | [4] |
| HEK293 | RXR:PPARγ Transactivation Assay | Bexarotene | Agonist with ~20% maximal efficacy relative to rosiglitazone | [4] |
Table 2: Agonistic Effects of this compound on RXR:RAR Heterodimers
| Cell Type | Assay | Compound | EC50 / Activity | Reference |
| Various | RXR:RAR Transactivation Assay | This compound | Agonist | [1] |
| CV-1 | RXRα Transactivation Assay | Bexarotene | EC50: 33 nM | [5] |
Table 3: Antagonistic Effects of this compound on RXR Homodimers
| Cell Type | Assay | Agonist Challenged | IC50 | Reference |
| CV-1 | RXR Homodimer Transactivation Assay | LG100268 | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
References
- 1. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of LG100754 and Other PPARγ Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the selective retinoid X receptor (RXR) agonist LG100754 with other peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This analysis is supported by experimental data to delineate the unique mechanism and potential therapeutic advantages of this compound.
Introduction to PPARγ Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
PPARγ agonists are broadly classified into two main categories:
-
Full Agonists: These ligands, such as the thiazolidinediones (TZDs) like rosiglitazone (B1679542) and pioglitazone, robustly activate PPARγ, leading to significant improvements in insulin sensitivity. However, their use has been associated with undesirable side effects, including weight gain and fluid retention.[2]
-
Partial Agonists (SPPARMs): Selective PPARγ modulators (SPPARMs) are designed to elicit a more targeted transcriptional response, aiming to retain the therapeutic benefits of full agonists while minimizing adverse effects.[2]
This compound represents a distinct class of compounds that modulate PPARγ activity. It is not a direct PPARγ ligand but rather a rexinoid, an agonist for RXR, the heterodimeric partner of PPARγ.[1][3] this compound is characterized by its selective activation of the RXR:PPARγ heterodimer, distinguishing it from other RXR agonists that can promiscuously activate multiple RXR heterodimers.[1][3]
Comparative Performance Data
Table 1: In Vitro Activity Profile
| Compound | Target Receptor | Binding Affinity (Ki) | Transactivation (EC50) | Primary Mechanism of Action |
| This compound | RXR | Not Reported | Not Reported | Selective agonist of the RXR:PPARγ heterodimer.[1][3] |
| Rosiglitazone | PPARγ | ~40 nM[4] | 60 nM | Full agonist of PPARγ. |
Note: Specific Ki and EC50 values for this compound's interaction with the RXR:PPARγ heterodimer are not available in the reviewed literature.
Table 2: In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
| Compound | Dosage | Effect on Blood Glucose Levels | Reference |
| This compound | 100 mg/kg/day | Completely blocked the increase in glucose levels.[3] | Cesario et al., 2001[3] |
| Rosiglitazone | 10 mg/kg/day | Significantly decreased blood glucose levels.[5] | N/A[5] |
| Rosiglitazone | 20 mg/kg/day | Significantly improved glucose excursions in an oral glucose tolerance test.[6] | N/A[6] |
Note: The in vivo data for this compound and rosiglitazone are from separate studies and are not a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The activation of the RXR:PPARγ heterodimer by their respective ligands initiates a cascade of events leading to the transcription of target genes involved in metabolic regulation.
Caption: PPARγ signaling pathway activated by RXR and PPARγ agonists.
Experimental Workflow: Comparative Analysis
A typical workflow to compare the efficacy of this compound and other PPARγ agonists would involve a series of in vitro and in vivo experiments.
References
- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent Verification of the "Phantom Effect" of LG100754: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported "phantom effect" of the rexinoid LG100754, a ligand originally designed as a Retinoid X Receptor (RXR) antagonist. The phantom effect describes the paradoxical activation of the Retinoic Acid Receptor (RAR) within an RAR/RXR heterodimer. This document summarizes the current understanding of this phenomenon, presents available experimental data, and compares this compound with other relevant compounds.
Unraveling the Phantom Effect of this compound
This compound is a synthetic retinoid that has been characterized as a potent RXR antagonist. However, in the context of an RAR/RXR heterodimer, it has been observed to induce RAR-mediated transactivation, an unexpected agonistic activity termed the "phantom effect." This effect has been a subject of investigation to understand the complex signaling mechanisms within nuclear receptor heterodimers.
A key study by Sato et al. (2010) provides a structural and biochemical basis for this phenomenon. Their findings suggest that the phantom effect is not an allosteric activation of RAR through RXR, but rather a consequence of this compound directly binding to the RAR ligand-binding pocket. This direct binding stabilizes a conformation of RAR that facilitates the recruitment of coactivators, leading to gene transcription.[1][2][3] Concurrently, this compound maintains its antagonist role at the RXR subunit, preventing the recruitment of coactivators to RXR.[1][2]
While the work by Sato et al. provides a detailed mechanistic explanation, it is important to note that truly independent verification of this specific "phantom effect" by other research groups remains limited in the currently available literature. Much of the subsequent discussion on this topic refers back to this foundational study.
Comparative Analysis of Rexinoids and RAR Ligands
To provide a comprehensive overview, the activity of this compound is compared with other relevant compounds that modulate the RAR/RXR signaling pathway.
| Compound | Primary Target | Activity on RAR/RXR Heterodimer | Notes |
| This compound | RXR | RXR Antagonist / RAR Agonist (Phantom Effect) | Activates RAR through direct binding, while antagonizing RXR.[1][2][3] |
| LG100268 | RXR | RXR Agonist | A promiscuous RXR agonist that can activate multiple RXR heterodimers.[4] |
| Bexarotene | RXR | RXR Agonist | A selective RXR agonist used in the treatment of cutaneous T-cell lymphoma. |
| HX531 | RXR | RXR Antagonist | An RXR antagonist that has also been reported to antagonize RAR.[5] |
| All-trans Retinoic Acid (ATRA) | RAR | RAR Agonist | The natural agonist for RARs, potently activating transcription. |
| AM580 | RARα | RARα Agonist | A selective RARα agonist. |
Quantitative Data on Coactivator Recruitment
The recruitment of coactivators is a critical step in the transcriptional activation by nuclear receptors. Fluorescence anisotropy assays have been employed to quantify the binding of coactivator peptides to the RAR/RXR heterodimer in the presence of various ligands.
The following table summarizes the binding affinity (Kd) of the steroid receptor coactivator-1 (SRC-1) NR2 peptide to the RARα/RXRα ligand-binding domain (LBD) heterodimer under different ligand conditions, as determined by Sato et al. (2010).
| Ligand Combination | Binding Affinity (Kd) of SRC-1 NR2 Peptide (µM) | Interpretation |
| RARα (AM580) + RXRα (this compound) | 0.17 ± 0.01 | The presence of the RAR agonist AM580, even with the RXR antagonist this compound, results in strong coactivator recruitment, indicating RAR is the primary driver of this interaction.[1] |
| RARα (AM580) | 0.19 ± 0.02 | The RAR agonist alone is sufficient to induce significant coactivator binding.[1] |
These data support the model where the activation of the RAR subunit is the key determinant for coactivator recruitment in the RAR/RXR heterodimer.
Signaling Pathway and Experimental Workflow
RAR/RXR Signaling Pathway with this compound
The following diagram illustrates the proposed mechanism of action for this compound within the RAR/RXR heterodimer, leading to the "phantom effect."
Caption: Mechanism of the this compound "phantom effect" on the RAR/RXR heterodimer.
Experimental Workflow: Coactivator Recruitment Assay
The following diagram outlines the typical workflow for a fluorescence anisotropy-based coactivator recruitment assay used to quantify the interaction between the RAR/RXR heterodimer and a coactivator peptide.
Caption: Workflow for fluorescence anisotropy-based coactivator recruitment assay.
Experimental Protocols
Fluorescence Anisotropy Assay for Coactivator Recruitment
This protocol is a generalized representation based on common practices for studying nuclear receptor-coactivator interactions.
-
Reagent Preparation:
-
Purified RAR and RXR ligand-binding domains (LBDs) are prepared and mixed in equimolar ratios to form the heterodimer.
-
A fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC-1 NR2) is synthesized and purified.
-
Ligands (e.g., this compound, AM580) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl or KCl), and a non-specific protein (e.g., BSA) to prevent non-specific binding.
-
-
Assay Procedure:
-
A constant concentration of the fluorescently labeled coactivator peptide is mixed with varying concentrations of the RAR/RXR LBD heterodimer in the assay buffer.
-
The desired ligands are added to the mixture at a fixed concentration.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Fluorescence anisotropy is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The change in fluorescence anisotropy is plotted as a function of the protein concentration.
-
The data are fitted to a binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd), which represents the affinity of the coactivator peptide for the receptor complex.
-
X-ray Crystallography of RAR/RXR LBD Heterodimer
This protocol outlines the general steps involved in determining the crystal structure of the RAR/RXR LBD heterodimer in complex with ligands.
-
Protein Expression and Purification:
-
The LBDs of human RAR and mouse RXR are typically overexpressed in E. coli.
-
The proteins are purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.
-
The purified RAR and RXR LBDs are mixed in equimolar amounts to form the heterodimer.
-
-
Crystallization:
-
The purified heterodimer is concentrated to a high concentration (typically 5-10 mg/mL).
-
The ligands of interest (e.g., an RAR agonist and this compound) are added in excess.
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a variety of crystallization screens to identify initial crystal hits.
-
The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved using molecular replacement, using known structures of RAR or RXR LBDs as search models.
-
The model is refined, and the ligands and coactivator peptides (if included) are built into the electron density map.
-
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The "Phantom Effect" of the Rexinoid this compound: structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, functional characterization, and crystallization of the ligand binding domain of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of LG100754 and Other Anti-Diabetic Compounds: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-diabetic compound LG100754 with other notable anti-diabetic agents. The information presented is intended for an audience with a background in biomedical research and drug development, offering a detailed look at the mechanisms of action, in vivo and in vitro efficacy, and the experimental protocols used to evaluate these compounds.
Executive Summary
This compound is a selective Retinoid X Receptor (RXR) agonist that has demonstrated potential as an insulin-sensitizing agent. It primarily functions as an agonist for the RXR:PPARγ heterodimer, a key molecular target for improving insulin (B600854) sensitivity. This guide compares the efficacy of this compound against a range of anti-diabetic compounds, including other RXR agonists (LG100268), Thiazolidinediones (Rosiglitazone), and GLP-1 Receptor Agonists (Liraglutide and Semaglutide). The comparative data highlights the distinct mechanistic pathways and therapeutic potential of these different classes of anti-diabetic drugs.
Mechanism of Action
This compound exerts its anti-diabetic effects through a specific molecular pathway. Unlike pan-RXR agonists, this compound selectively activates the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) when it is partnered with RXR. This targeted action leads to the modulation of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.
A key aspect of this compound's function is its ability to enhance the potency of endogenous and exogenous PPARγ ligands. This sensitizing effect suggests that it may be effective even in states of relative PPARγ ligand deficiency, which is hypothesized to be an early event in the development of insulin resistance.[1]
The signaling pathway for this compound and its comparison to other anti-diabetic drug classes are illustrated below.
Figure 1. Signaling pathways of this compound and comparator anti-diabetic drugs.
In Vivo Efficacy Comparison in db/db Mice
The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance. The following table summarizes the effects of this compound and comparator compounds on blood glucose levels in this model.
| Compound | Dose | Treatment Duration | Vehicle | Treated | % Reduction | Reference |
| This compound | 100 mg/kg/day | 14 days | ~500 mg/dL (Day 14) | ~300 mg/dL (Day 14) | ~40% | (Cesario et al., 2001) |
| LG100268 | 30 mg/kg/day | 14 days | ~500 mg/dL (Day 14) | ~250 mg/dL (Day 14) | ~50% | (Cesario et al., 2001) |
| Rosiglitazone | 20 mg/kg/day | 10 days | 541.65 mg/dL | 240.75 mg/dL | 55.6% | [2] |
| Liraglutide | 200 µg/kg/day | 5 weeks | ~550 mg/dL | ~300 mg/dL | ~45% | [3] |
| Semaglutide | 0.05 mg/kg/day | 8 weeks | ~580 mg/dL | ~200 mg/dL | ~65.5% | [4] |
Note: Blood glucose levels are approximate and have been estimated from graphical data in the cited publications for comparative purposes.
In Vitro Efficacy Comparison
The efficacy of these compounds has also been evaluated in various in vitro models, which provide insights into their cellular mechanisms of action.
| Compound | Assay | Cell Line | Key Finding | EC50 | Reference |
| This compound | Adipocyte Differentiation | 3T3-L1 | Induces adipocyte differentiation. | ~30 nM | (Cesario et al., 2001) |
| This compound | TNF-α Induced Insulin Resistance | 3T3-L1 Adipocytes | Blocks TNF-α-mediated inhibition of insulin receptor phosphorylation. | Not Reported | (Cesario et al., 2001) |
| Rosiglitazone | Adipocyte Differentiation | 3T3-L1 | Potent inducer of adipocyte differentiation. | Not Reported | [5] |
| Liraglutide | Not applicable | Not applicable | Primarily acts on pancreatic β-cells to stimulate insulin secretion. | Not applicable | [6] |
| Semaglutide | Not applicable | Not applicable | Primarily acts on pancreatic β-cells to stimulate insulin secretion. | Not applicable | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the efficacy of these anti-diabetic compounds.
In Vivo: Blood Glucose Measurement in db/db Mice
This experiment evaluates the in vivo efficacy of a compound in a diabetic animal model.
Figure 2. Workflow for in vivo blood glucose measurement in db/db mice.
Protocol Details:
-
Animal Model: Male db/db mice (typically 6-8 weeks old) are used. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[8][9]
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dosing: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage. A control group receives the vehicle only.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Blood Glucose Measurement: Blood samples are collected at regular intervals (e.g., daily or weekly) from the tail vein. Blood glucose concentrations are measured using a standard glucometer.[8]
-
Data Analysis: The mean blood glucose levels of the treated group are compared to the control group at each time point. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.
In Vitro: Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key process in the mechanism of action of PPARγ agonists.
Protocol Details:
-
Cell Line: 3T3-L1 preadipocytes are a commonly used cell line for this assay.[5][10]
-
Cell Seeding: 3T3-L1 cells are seeded in multi-well plates and grown to confluence.
-
Differentiation Induction: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard induction cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of the test compound (e.g., this compound).[10]
-
Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound. The medium is changed every 2-3 days.
-
Assessment of Differentiation: After 7-10 days, adipocyte differentiation is assessed. This is typically done by staining the intracellular lipid droplets with Oil Red O.[5]
-
Quantification: The amount of Oil Red O staining can be quantified by extracting the dye and measuring its absorbance at a specific wavelength. The EC50 value, the concentration of the compound that induces 50% of the maximal differentiation, can then be calculated.
In Vitro: TNF-α Induced Insulin Resistance Assay
This assay evaluates a compound's ability to counteract the inhibitory effects of the pro-inflammatory cytokine TNF-α on insulin signaling.
Protocol Details:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used.
-
Induction of Insulin Resistance: The adipocytes are treated with TNF-α for a specified period (e.g., 24-72 hours) to induce a state of insulin resistance.[11]
-
Compound Treatment: The test compound is added to the culture medium, either before or concurrently with the TNF-α treatment.
-
Insulin Stimulation: The cells are then stimulated with insulin for a short period.
-
Assessment of Insulin Signaling: The level of insulin receptor phosphorylation is assessed. This is typically done by lysing the cells, immunoprecipitating the insulin receptor, and then performing a Western blot to detect phosphorylated tyrosine residues.[12]
-
Data Analysis: The intensity of the phosphorylation signal in cells treated with the test compound and TNF-α is compared to that in cells treated with TNF-α alone. A stronger signal in the presence of the compound indicates a protective effect against TNF-α-induced insulin resistance.
Conclusion
This compound demonstrates significant promise as an anti-diabetic agent with a distinct mechanism of action centered on the selective activation of the RXR:PPARγ heterodimer. Its ability to lower blood glucose in vivo and promote adipocyte differentiation in vitro positions it as a potent insulin sensitizer. When compared to other anti-diabetic compounds, this compound's efficacy is comparable to that of the pan-RXR agonist LG100268 and the thiazolidinedione rosiglitazone in preclinical models. The newer class of GLP-1 receptor agonists, such as liraglutide and semaglutide, operate through a different, incretin-based mechanism to achieve glycemic control.
The data presented in this guide underscore the importance of a multi-faceted approach to anti-diabetic drug discovery, with different compounds offering unique therapeutic profiles. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies in this critical area of drug development.
References
- 1. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide reduces lipogenetic signals in visceral adipose of db/db mice with AMPK activation and Akt suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 8. Phenotype Information for B6-db [jax.org]
- 9. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Project 2 [endo.ar.a.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Tumor necrosis factor alpha-induced phosphorylation of insulin receptor substrate-1 (IRS-1). Possible mechanism for suppression of insulin-stimulated tyrosine phosphorylation of IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LG100754 Bound to the Retinoid X Receptor Ligand-Binding Domain
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of the synthetic retinoid X receptor (RXR) modulator, LG100754, in complex with the RXR ligand-binding domain (LBD). The information presented herein is intended to support research and drug development efforts targeting the RXR signaling pathway.
Structural Insights into this compound-Mediated RXR Antagonism
The binding of this compound to the RXRα LBD induces a distinct antagonistic conformation. X-ray crystallography studies of the RARα-atRA/RXRα-LG100754 heterodimer have revealed that this compound accommodates itself within the ligand-binding pocket of RXRα. A key structural feature of this interaction is the steric hindrance caused by the propoxy group of this compound with critical residues in the C-terminal activation helix (H12) of the LBD.[1][2][3] This steric clash prevents helix H12 from adopting the canonical agonist conformation, where it would normally seal the ligand-binding pocket and create a binding surface for coactivator proteins. Instead, in the presence of this compound, helix H12 is displaced and adopts an "open" or antagonistic conformation, flipping out towards the solvent.[1][2][4] This conformational change precludes the recruitment of coactivator proteins necessary for transcriptional activation.
The "Phantom Effect" and Differential Activity of this compound
While this compound acts as a potent antagonist of RXR homodimers, it exhibits a fascinating context-dependent activity on RXR heterodimers, a phenomenon termed the "phantom effect".[5] For instance, in the context of the RXR:PPARγ (peroxisome proliferator-activated receptor gamma) heterodimer, this compound functions as an agonist, promoting transcriptional activation.[6][7] This selective modulation of RXR activity is a key feature that distinguishes this compound from other pan-RXR agonists like bexarotene. The structural basis for this differential activity lies in the allosteric communication between the RXR LBD and its heterodimeric partner. While this compound disrupts the coactivator binding site on RXR, its binding can induce conformational changes in the partner receptor that favor coactivator recruitment to that subunit. It has also been suggested that the "phantom effect" in the context of RAR/RXR may be due to direct, albeit weaker, binding of this compound to the retinoic acid receptor (RAR).[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound in comparison to other notable RXR modulators.
Table 1: Binding Affinities and Functional Activities of RXR Ligands
| Ligand | Receptor Target | Binding Affinity (Kd) | Functional Activity | EC50 / IC50 | Reference |
| This compound | RXRα (homodimer) | Not explicitly reported, but characterized as a high-affinity antagonist | Antagonist | - | [8] |
| RXR:PPARγ | - | Agonist | ~50-200 nM (estimated) | [7][9] | |
| Bexarotene | RXRα | ~20-40 nM | Agonist | EC50: ~22-40 nM | [10] |
| 9-cis-Retinoic Acid | RXRα | High Affinity | Agonist | - | [11] |
Note: Direct comparative Kd and EC50/IC50 values for this compound from a single study are limited in the publicly available literature. The EC50 for RXR:PPARγ activation is an estimation based on reported activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
Protein Expression and Purification of RXRα LBD
The ligand-binding domain of human RXRα (typically residues ~225-462) is commonly expressed in Escherichia coli as a His-tagged fusion protein.
-
Expression: The pET expression vector containing the RXRα LBD cDNA is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and cultures are incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight.[1][12]
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 5 mM β-mercaptoethanol).[12][13] Cells are lysed by sonication or using a French press. The lysate is then clarified by ultracentrifugation.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[12][13]
-
Elution: The His-tagged RXRα LBD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to ensure a homogenous protein preparation, the eluted protein is subjected to size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
X-ray Crystallography of the RXRα LBD-LG100754 Complex
-
Complex Formation: The purified RXRα LBD is incubated with a 3- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for several hours on ice to ensure complex formation.[1] For heterodimeric complexes, the partner LBD (e.g., RARα LBD pre-incubated with its ligand) is also added.
-
Crystallization: The protein-ligand complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL). Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 4°C or 20°C).[14][15] Crystallization plates are set up by mixing the protein complex solution with various crystallization screen solutions.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known LBD structure as a search model, and the model is refined against the diffraction data.[1][2]
Fluorescence Anisotropy Assay for Coactivator Recruitment
This assay measures the binding of a fluorescently labeled coactivator peptide to the RXRα LBD in the presence or absence of a ligand.
-
Reagents:
-
Purified RXRα LBD.
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC-1 or TIF2 peptide containing an LXXLL motif).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Ligands of interest (e.g., this compound, bexarotene).
-
-
Procedure:
-
A constant concentration of the fluorescently labeled coactivator peptide (in the low nanomolar range) is incubated with increasing concentrations of the RXRα LBD in the assay buffer in a black microplate.
-
For ligand-dependent binding, the RXRα LBD is pre-incubated with the desired ligand before the addition of the fluorescent peptide.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Fluorescence anisotropy is measured using a plate reader equipped with polarizing filters.[16]
-
-
Data Analysis: The change in fluorescence anisotropy is plotted against the concentration of the RXRα LBD or the ligand. The data are then fitted to a suitable binding equation to determine the dissociation constant (Kd) or the EC50/IC50 value.[16]
Visualizations
Signaling Pathway of RXR Modulation
Caption: RXR signaling modulation by agonist versus this compound.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the crystal structure of the RXR LBD-LG100754 complex.
References
- 1. Nuclear receptor ligand-binding domains: reduction of helix H12 dynamics to favour crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterodimer formation with retinoic acid receptor RXRα modulates coactivator recruitment by peroxisome proliferator-activated receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. static.igem.org [static.igem.org]
- 14. Purification, functional characterization, and crystallization of the ligand binding domain of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Fluorescence anisotropy microplate assay to investigate the interaction of full-length steroid receptor coactivator-1a with steroid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of LG100754 for RXR Heterodimers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LG100754's specificity for Retinoid X Receptor (RXR) heterodimers against other alternatives, supported by experimental data and detailed protocols.
This compound is a unique Retinoid X Receptor (RXR) ligand distinguished by its selective modulation of RXR's dimeric functions. Unlike pan-RXR agonists, this compound exhibits a dual personality: it acts as an antagonist of RXR homodimers (RXR/RXR) while functioning as an agonist for specific RXR heterodimers. This selective activity profile makes it a valuable tool for dissecting the distinct signaling pathways governed by different RXR dimer pairs and a potential therapeutic agent with a more targeted mechanism of action.
Performance Comparison: this compound vs. Alternative RXR Ligands
The specificity of this compound becomes evident when compared with other well-characterized RXR modulators, such as bexarotene (B63655), a potent pan-RXR agonist. While bexarotene activates a broad range of RXR dimers, this compound demonstrates a clear preference for certain heterodimeric partners.
| Compound | Dimer Partner | Mode of Action | Potency (EC50/IC50) |
| This compound | RXR/RXR | Antagonist | Inactive (does not activate)[1] |
| RXR/PPARα | Agonist | Data not available | |
| RXR/PPARγ | Agonist | Data not available | |
| RXR/PPARδ | Agonist | Data not available | |
| RXR/RAR | Agonist | Data not available | |
| RXR/LXRα | No Activation | Inactive[1][2] | |
| RXR/LXRβ | No Activation | Inactive[1][2] | |
| RXR/FXR | No Activation | Inactive[1][2] | |
| RXR/VDR | No Activation | [3][4] | |
| RXR/TR | No Activation | [3][4] | |
| Bexarotene | RXRα | Agonist | EC50: 33 nM[5] |
| RXRβ | Agonist | EC50: 24 nM[5] | |
| RXRγ | Agonist | EC50: 25 nM[5] | |
| RARs | Negligible Affinity | EC50 > 10,000 nM[5] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Experimental Workflow
To understand the mechanism and experimental validation of this compound's specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Glucose Uptake: A Comparative Analysis of LG100754 and Alternative Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo studies on LG100754 and other therapeutic alternatives for enhancing glucose uptake. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to support further research and development in metabolic disease therapeutics.
Comparative Efficacy of Glucose-Lowering Agents in vivo
The following table summarizes the in vivo effects of this compound and its alternatives on blood glucose levels in the db/db mouse model of type 2 diabetes. This model is characterized by a mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia.
| Compound | Class | Animal Model | Dosage | Duration | Baseline Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Percent Reduction |
| This compound | Rexinoid (RXR Agonist) | db/db mice | 30 mg/kg/day | 7 days | ~400-500 | Not explicitly quantified in available abstracts | Data not available |
| Rosiglitazone | Thiazolidinedione (PPARγ Agonist) | db/db mice | 20 mg/kg/day | 5 weeks | ~542 | ~241[1] | ~55.6%[1] |
| Pioglitazone | Thiazolidinedione (PPARγ Agonist) | db/db mice | 100 mg/kg/day | 12 weeks | ~554 | ~260[2] | ~53%[2] |
| Exenatide | GLP-1 Receptor Agonist | db/db mice | 10 µg/kg/day | 4 weeks | ~450 | ~261 | ~42%[3] |
| Liraglutide | GLP-1 Receptor Agonist | db/db mice | 300 µg/kg/day | 6 weeks | >400 | Significantly reduced vs. vehicle | Exact values vary across studies |
Signaling Pathways in Glucose Uptake
The following diagrams illustrate the signaling pathways through which this compound and its alternatives are understood to enhance glucose uptake.
References
Safety Operating Guide
Proper Disposal of LG100754: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the disposal procedures for LG100754, a research compound. Given that the specific hazards of many research chemicals are not fully characterized, a cautious approach to disposal is paramount. The following procedures are based on general best practices for handling and disposing of laboratory chemicals.
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol for this compound
As a research chemical with potentially unknown long-term health and environmental effects, this compound should be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
A summary of the recommended disposal steps is provided in the table below.
| Step | Procedure | Key Considerations |
| 1 | Waste Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Store in a designated, labeled, and sealed container. |
| 2 | Container Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. |
| 3 | Storage | Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills. |
| 4 | Contact EH&S | Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and proper disposal. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Figure 1. Workflow for the safe disposal of this compound.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. To decontaminate a container, rinse it three times with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing and air drying, the defaced container may be disposed of with regular laboratory glassware.
Essential Safety and Logistical Information for Handling LG100754
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of LG100754.
This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
This compound, a potent and selective retinoid X receptor (RXR) modulator, requires careful handling to avoid potential health risks. The following personal protective equipment (PPE) is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes.
-
Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If working with the solid form or creating aerosols, a properly fitted respirator is necessary. All handling of the solid compound should be performed in a chemical fume hood.
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value |
| Molecular Formula | C₂₆H₃₆O₃ |
| Molecular Weight | 396.56 g/mol |
| CAS Number | 180713-37-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and Ethanol |
| Storage | Store at -20°C |
Operational Plan: Experimental Protocol for In Vitro Cell-Based Assays
This protocol outlines a general procedure for utilizing this compound in a typical in vitro cell-based assay to assess its effect on gene expression through RXR heterodimer activation.
1. Reagent Preparation:
- Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a concentration of 10 mM.
- Culture target cells (e.g., a cell line expressing the desired RXR heterodimer) in the appropriate medium and conditions until they reach the desired confluency for the experiment.
2. Cell Treatment:
- On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
- Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO but no this compound).
- Incubate the cells for the desired period (e.g., 24 hours) to allow for the compound to exert its biological effects.
3. Endpoint Analysis (e.g., Luciferase Reporter Assay):
- Following incubation, lyse the cells using a suitable lysis buffer.
- Transfer the cell lysates to a luminometer-compatible plate.
- Add the luciferase assay substrate to each well.
- Measure the luminescence using a plate reader to determine the level of reporter gene activation.
4. Data Analysis:
- Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
- Plot the normalized reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused solid this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, plates) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Cell culture medium and other aqueous solutions containing this compound should be collected as hazardous liquid waste.
-
Waste Collection and Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visualizing the Mechanism of Action
This compound functions as a selective modulator of Retinoid X Receptor (RXR) activity. Its primary mechanism involves differential effects on RXR homodimers versus heterodimers. The following diagram illustrates this signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
